5-Formylcytidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O6/c11-8-4(2-14)1-13(10(18)12-8)9-7(17)6(16)5(3-15)19-9/h1-2,5-7,9,15-17H,3H2,(H2,11,12,18)/t5-,6-,7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMSXKMNYAHJMU-JXOAFFINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164035 | |
| Record name | 5-Formylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148608-53-1 | |
| Record name | 5-Formylcytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148608531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Formylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 5-Formylcytidine (5fC) in Active DNA Demethylation
Mechanisms, Biological Function, and Detection Methodologies[1][2]
Executive Summary
5-Formylcytidine (5fC) was once viewed merely as a transient metabolic intermediate in the restoration of unmethylated cytosine. Modern epigenetic research, however, has redefined 5fC as a distinct, stable epigenetic mark with unique structural properties and specific "reader" proteins.
This guide provides a technical deep-dive into the 5fC landscape. We will explore the TET-mediated oxidation cascade, the structural deformation of the DNA helix ("F-DNA") induced by 5fC, and the precise chemical sequencing methodologies required to distinguish this modification from 5-methylcytosine (5mC) and unmodified cytosine.
Mechanistic Framework: The Oxidation Cascade
The generation of 5fC is governed by the Ten-Eleven Translocation (TET) family of dioxygenases.[1][2][3][4][5] This process is not random but follows a stepwise oxidation pathway that drives active DNA demethylation.
The TET-TDG Cycle
Cytosine methylation (5mC) is a stable repressive mark. To reverse this, the cell employs an oxidative mechanism rather than direct removal of the methyl group.[6]
-
Hydroxylation: TET enzymes oxidize 5mC to 5-hydroxymethylcytosine (5hmC).[1][2][7]
-
Formylation: 5hmC is further oxidized to 5-formylcytosine (5fC) .[8][1][2][7]
-
Carboxylation: 5fC is oxidized to 5-carboxylcytosine (5caC).[2][9]
-
Excision: Thymine DNA Glycosylase (TDG) recognizes 5fC and 5caC (but not 5mC or 5hmC) and excises the base, creating an abasic site.
-
Repair: The Base Excision Repair (BER) machinery fills the gap with an unmodified Cytosine.
Pathway Visualization
Figure 1: The Active DNA Demethylation Cycle. Green node highlights 5fC as the critical junction for TDG recognition.
Biological Significance: Beyond an Intermediate[1][10]
While 5fC is less abundant than 5mC or 5hmC, it accumulates at specific genomic loci (poised enhancers, exons) and exerts functional control through two primary mechanisms:
Structural Deformation (F-DNA)
Unlike 5mC, which fits into the major groove without disrupting the helix, 5fC alters the physical properties of DNA.[10]
-
Schiff Base Formation: The aldehyde group of 5fC is reactive. It can form reversible Schiff bases with lysine residues on histone tails or other DNA-binding proteins.
-
Helical Under-winding: High densities of 5fC lead to a conformation termed "F-DNA," characterized by helical under-winding.[10] This structural change acts as a physical signal to recruit chromatin remodelers.[10]
Specific Readers
The cell possesses proteins that specifically recognize 5fC, distinct from those that bind 5mC (MBDs).[11]
| Protein Class | Specific Readers | Function |
| Repair Enzymes | TDG (Thymine DNA Glycosylase) | Excises 5fC to initiate repair.[5][7] |
| Transcription Factors | FOXK1, FOXK2, FOXP1, FOXP4 | Regulate gene expression; recruitment is sensitive to 5fC status. |
| Chromatin Remodelers | NuRD Complex | Associated with gene repression and chromatin compaction. |
| Metabolic Enzymes | ALKBH1 | Mitochondrial tRNA regulation (5fC in RNA).[12] |
Detection Methodologies: The Challenge of Resolution
Standard Bisulfite Sequencing (BS-seq) cannot detect 5fC.[2] In standard BS-seq, 5fC is deaminated to Uracil and sequenced as Thymine (T), making it indistinguishable from unmodified Cytosine (C).
To map 5fC, we must use differential chemistry.
Method Comparison
| Feature | BS-seq (Standard) | oxBS-seq | redBS-seq (Recommended) | fCAB-seq |
| Chemical Treatment | Bisulfite only | Oxidation + Bisulfite | Reduction + Bisulfite | Protection + Bisulfite |
| 5mC Readout | C | C | C | C |
| 5hmC Readout | C | T | C | C |
| 5fC Readout | T | T | C | C |
| Target Resolution | 5mC + 5hmC | 5mC only | 5fC specific | 5fC specific |
| Key Reagent | Sodium Bisulfite | KRuO4 (Oxidant) | NaBH4 (Reductant) | O-ethylhydroxylamine |
Decision Logic for 5fC Mapping
Figure 2: Workflow for reduced Bisulfite Sequencing (redBS-seq). This subtractive logic is the gold standard for base-resolution 5fC mapping.
Experimental Protocol: Reduced Bisulfite Sequencing (redBS-seq)
This protocol allows for single-base resolution mapping of 5fC.[8][2][13][14] It relies on the selective reduction of 5fC to 5hmC using sodium borohydride (NaBH4).[2] Since 5hmC is resistant to bisulfite deamination (reads as C), while native 5fC deaminates (reads as T), the difference between a reduced and non-reduced sample reveals the 5fC positions.
Phase 1: DNA Preparation and Reduction
-
Input: 1–5 µg of high-quality genomic DNA.
-
Control: Spike-in synthetic dsDNA controls containing C, 5mC, 5hmC, and 5fC to calculate conversion efficiency.
Step-by-Step:
-
Fragmentation: Shear gDNA to ~200–300 bp using sonication (e.g., Covaris).
-
End-Repair/A-Tailing: Perform standard end-repair and A-tailing.
-
Adapter Ligation: Ligate methylated adapters (ensure cytosines in adapters are methylated to protect them from bisulfite).
-
Purification: Clean up using AMPure XP beads (1.0x ratio).
-
Reduction Reaction (The Critical Step):
-
Prepare 1M NaBH4 solution (freshly made in ice-cold water).
-
Mix DNA (in water) with NaBH4 to a final concentration of ~100 mM.
-
Incubate: 1 hour at room temperature in the dark (open lid slightly if gas evolution is vigorous, but prevent evaporation).
-
Buffer: Maintain acidic/neutral pH conditions if specified by specific kit, though aqueous NaBH4 is alkaline; often an acidic stop buffer is used later. Note: Booth et al. protocol uses aqueous NaBH4.[2]
-
-
Stop Reaction: Add 1M acetic acid to quench the reaction until bubbling ceases.
-
Desalting: Purify immediately using a column (e.g., Zymo Oligo Clean & Concentrator) or beads to remove salts.
Phase 2: Bisulfite Conversion
-
Aliquot Processing:
-
Sample A (redBS): The NaBH4-treated DNA from Phase 1.
-
Sample B (BS): Untreated DNA (Control).
-
-
Conversion: Treat both samples with a Bisulfite Conversion Kit (e.g., Zymo EZ DNA Methylation-Gold).
-
Cycle: 98°C for 10 min, 64°C for 2.5 hours (follow kit specifics).
-
-
Desulphonation: Perform on-column desulphonation and elution.
Phase 3: Library Amp & Sequencing
-
PCR Amplification: Use a high-fidelity uracil-tolerant polymerase (e.g., KAPA HiFi Uracil+).
-
QC: Bioanalyzer trace to verify library size distribution.
-
Sequencing: Illumina NovaSeq/NextSeq (PE150 recommended for mapping).
Phase 4: Data Analysis
-
Alignment: Align reads to the reference genome (bisulfite mode).
-
Methylation Calling:
-
Calculate "Methylation" level for Sample A (redBS) = (5mC + 5hmC + 5fC ).
-
Calculate "Methylation" level for Sample B (BS) = (5mC + 5hmC).
-
-
Subtraction:
.-
Statistical Note: Due to low abundance, ensure high coverage (>30x) to distinguish signal from noise.
-
Therapeutic Implications
The modulation of 5fC levels has direct relevance to oncology and drug development.
-
TET Inhibitors: In cancers where TET enzymes are overactive (leading to global hypomethylation), inhibiting the oxidation of 5mC to 5fC could restore repressive methylation patterns.
-
TDG as a Target: TDG is essential for processing 5fC. In specific contexts (e.g., melanoma), TDG loss leads to 5fC accumulation and altered transcriptional landscapes.
-
Biomarkers: 5fC levels in circulating cell-free DNA (cfDNA) are being investigated as sensitive markers for active tissue remodeling and early cancer detection, as 5fC is enriched in tissue-specific enhancers.
References
-
Ito, S., et al. (2011).[4][13] Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine.[1][2][5] Science, 333(6047), 1300-1303.
-
Booth, M. J., et al. (2014). Quantitative sequencing of 5-formylcytosine in DNA at single-base resolution.[8][2][14] Nature Chemistry, 6, 435–440.
-
Song, C. X., et al. (2013). Genome-wide profiling of 5-formylcytosine reveals its roles in epigenetic priming.[13] Cell, 153(3), 678-691.
-
Raiber, E. A., et al. (2017). Genome-wide distribution of 5-formylcytosine in embryonic stem cells is associated with transcription and depends on thymine DNA glycosylase. Genome Biology, 14, R119.[10]
-
He, Y. F., et al. (2011). Tet-mediated formation of 5-carboxylcytosine and its excision by TDG in mammalian DNA.[1][4] Science, 333(6047), 1303-1307.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative sequencing of 5-formylcytosine in DNA at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Formylcytosine mediated DNA–protein cross-links block DNA replication and induce mutations in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-wide analysis reveals TET- and TDG-dependent 5-methylcytosine oxidation dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation and biological consequences of 5-Formylcytosine in genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TET-mediated active DNA demethylation: mechanism, function and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reduced Bisulfite Sequencing: Quantitative Base-Resolution Sequencing of 5-Formylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA - Wikipedia [en.wikipedia.org]
- 10. 5-Formylcytosine alters the structure of the DNA double helix - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A screen for hydroxymethylcytosine and formylcytosine binding proteins suggests functions in transcription and chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Genome-wide profiling of 5-formylcytosine reveals its roles in epigenetic priming - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5fC Sequencing Services Services - CD Genomics [cd-genomics.com]
function of 5-Formylcytidine in tRNA wobble position
The Structural and Functional Role of 5-Formylcytidine ( ) in Mitochondrial tRNA Wobble Decoding
Executive Summary
In the context of mammalian mitochondrial translation, the standard genetic code is modified to accommodate a streamlined set of tRNAs. The most critical deviation involves the amino acid Methionine. While the universal code assigns AUA to Isoleucine, the mitochondrial genome reassigns AUA to Methionine.[1] This decoding flexibility relies entirely on a precise post-transcriptional modification at the wobble position (nucleotide 34) of the mitochondrial tRNA-Met (
This guide details the biochemical imperative of
The Biological Imperative: Solving the AUA Problem
In the cytoplasm, two distinct tRNAs decode Methionine (AUG) and Isoleucine (AUA/AUC/AUU). However, human mitochondria possess only a single tRNA-Met (anticodon CAU).
-
The Challenge: An unmodified Cytosine (C34) at the wobble position pairs strongly with Guanosine (G) in the mRNA (reading AUG), but pairs poorly with Adenosine (A). Without modification,
cannot efficiently read the AUA codon, which is abundant in mitochondrial mRNA transcripts (e.g., ND2, COX1). -
The Solution (
): The introduction of a formyl group at the C5 position of Cytosine alters the electronic distribution and tautomeric equilibrium of the base. This modification stabilizes the non-canonical C34-A pairing, effectively expanding the decoding capacity of the tRNA to recognize both AUG and AUA with high fidelity.
Biogenesis and Regulation: The NSUN3-ALKBH1 Axis
The formation of
The Enzymatic Cascade
-
Methylation (The Primer): The mitochondrial RNA methyltransferase NSUN3 utilizes S-adenosylmethionine (SAM) to methylate the C5 position of Cytosine-34, generating 5-methylcytidine (
).[5]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Oxidation (The Functionalizer): The dioxygenase ALKBH1 (a homolog of the AlkB family) oxidizes the methyl group of
. This reaction proceeds through a 5-hydroxymethylcytidine ( ) intermediate to yield the final this compound ( ).[6]
Pathway Visualization
The following diagram illustrates the stepwise biogenesis and the critical enzymes involved.
Figure 1: The stepwise enzymatic conversion of Cytosine to this compound in mitochondrial tRNA.
Structural Mechanics: The "Superwobble" Effect
Why does adding a formyl group allow C to pair with A?
Thermodynamic Stabilization
Unmodified C-A pairs involve a single hydrogen bond and are sterically unfavorable (wobble geometry). The 5-formyl group contributes to stability via two mechanisms:[6]
-
Base Stacking: The planar formyl group extends the
-electron system of the cytosine ring, significantly increasing stacking interactions with the adjacent U35 base. This restricts the conformational freedom of the anticodon loop, pre-organizing it for codon binding. -
Water Bridging: High-resolution crystal structures suggest that the formyl oxygen can coordinate a water molecule that bridges to the phosphate backbone or the pairing base, stabilizing the non-canonical geometry required for AUA recognition.
Codon Recognition Data
The following table summarizes the binding affinity and translational efficiency of
| Modification Status | Anticodon | Primary Target (Codon) | Secondary Target (Wobble) | Translational Efficiency (AUA) |
| Unmodified (C34) | CAU | AUG (Met) | AUA (Met) | < 10% (Inefficient) |
| Methylated ( | CAU | AUG (Met) | AUA (Met) | ~ 30% (Partial) |
| Formylated ( | CAU | AUG (Met) | AUA (Met) | > 90% (Optimal) |
Note: Data synthesized from in vitro translation assays (Nakano et al., 2016).
Analytical Methodology: Quantitative Detection of
To study
Protocol: Nucleoside Analysis by LC-MS/MS
Objective: Quantify the ratio of
Reagents:
-
Buffer A: 10 mM Ammonium Acetate (pH 5.3).
-
Buffer B: Acetonitrile.[2]
-
Digestion Mix: Nuclease P1, Phosphodiesterase I, Alkaline Phosphatase.
-
Internal Standard:
-labeled nucleosides (if available) or 8-bromoguanosine.
Step-by-Step Workflow:
-
RNA Isolation:
-
Isolate mitochondrial RNA using a specialized kit (e.g., MACS mitochondria isolation followed by TRIzol) to reduce cytoplasmic tRNA background.
-
Critical: Maintain pH < 8.0 during isolation to prevent degradation of the formyl group.
-
-
Enzymatic Hydrolysis:
-
Dissolve 1–5
g of RNA in 20 L water. -
Add 2
L Digestion Mix. -
Incubate at 37°C for 2–4 hours .
-
Filter through a 10 kDa MWCO spin filter to remove enzymes.
-
-
LC-MS/MS Acquisition:
-
Column: Reverse-phase C18 (e.g., Agilent Zorbax SB-C18).
-
Injection: 5
L of digest. -
Gradient: 0% B for 3 min, ramp to 10% B over 10 min, wash at 80% B.
-
Detection: Operate in MRM (Multiple Reaction Monitoring) mode.
-
Transition: m/z 272
156 (Parent ion Base fragment). -
Transition: m/z 258
126.
-
Transition: m/z 272
-
Analytical Workflow Diagram
Figure 2: Optimized workflow for the extraction and mass spectrometric quantification of f5C.
Clinical & Therapeutic Implications
The
-
Mitochondrial Disease: Mutations in NSUN3 or ALKBH1 prevent
formation. This leads to a specific translational failure of AUA-rich mitochondrial transcripts (e.g., MT-CO1, MT-ND5). -
Phenotype: Patients exhibit combined oxidative phosphorylation deficiency, manifesting as developmental delay, microcephaly, and lactic acidosis.
-
Therapeutic Targets: Modulating the activity of ALKBH1 is currently being explored in oncology. ALKBH1 is often upregulated in glioblastomas; inhibiting it could potentially destabilize mitochondrial translation in cancer cells, forcing a metabolic shift that makes tumors more vulnerable to standard therapies.
References
-
Nakano, S., et al. (2016). "NSUN3 methylase initiates this compound biogenesis in human mitochondrial tRNA(Met)." Nature Chemical Biology, 12(7), 546–551.
-
Haag, S., et al. (2016).[7] "NSUN3 and ABH1 modify the wobble position of mt-tRNAMet to expand codon recognition in mitochondrial translation."[7] EMBO Journal, 35(19), 2104–2119.
-
Van Haute, L., et al. (2016). "Deficient Methylation and Formylation of Mt-tRNA(Met) Wobble Cytosine in a Patient Carrying Mutations in NSUN3." Nature Communications, 7, 12039.
-
Kawarada, L., et al. (2017).[3] "ALKBH1 is an RNA dioxygenase responsible for cytoplasmic and mitochondrial tRNA modifications." Nucleic Acids Research, 45(12), 7401–7415.
-
Miyauchi, K., et al. (2013).[8] "this compound, a new modified nucleoside in the anticodon of mitochondrial tRNA(Met)."[1][2][9][8][10][11] Nucleic Acids Research, 41(3), 1817–1828.
Sources
- 1. Synthesis and investigation of the this compound modified, anticodon stem and loop of the human mitochondrial tRNAMet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Translational response to mitochondrial stresses is orchestrated by tRNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Base pairing and structural insights into the 5-formylcytosine in RNA duplex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NSUN3 methylase initiates this compound biogenesis in human mitochondrial tRNA(Met) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. NSUN3-mediated mitochondrial tRNA this compound modification is essential for embryonic development and respiratory complexes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Technical Guide: 5-Formylcytidine (5fC) in Embryonic Stem Cell Differentiation
Executive Summary
For decades, 5-methylcytosine (5mC) was viewed as the primary stable epigenetic mark governing gene silencing.[1] The discovery of Ten-Eleven Translocation (TET) enzymes reshaped this landscape, identifying 5-formylcytidine (5fC) not merely as a transient intermediate in active DNA demethylation, but as a distinct, stable epigenetic signal in embryonic stem cells (ESCs).
This guide dissects the role of 5fC in ESC differentiation, focusing on its enrichment at poised enhancers , its recognition by specific chromatin regulators (readers), and the precise chemical methodologies required to map it. For drug development professionals and epigenetic researchers, understanding 5fC dynamics offers a novel axis for manipulating cellular reprogramming and differentiation efficiency.
Part 1: Mechanistic Principles
The TET-Mediated Oxidation Cascade
In ESCs, the maintenance of pluripotency and the initiation of lineage commitment rely on the balance between methylation (by DNMTs) and demethylation. TET enzymes (TET1/2) iteratively oxidize 5mC.[2][3] While 5-hydroxymethylcytosine (5hmC) is abundant, 5fC exists at 10-100 fold lower levels, yet it localizes to critical regulatory nodes.
Key Insight: Unlike 5mC, which rigidifies the DNA helix, 5fC alters the physical properties of the double helix, potentially increasing flexibility and facilitating the binding of specific transcription factors or repair complexes like Thymine DNA Glycosylase (TDG).
The "Reader" and "Eraser" Landscape
While 5fC is an intermediate substrate for TDG-mediated Base Excision Repair (BER), it also recruits specific proteins before excision.
-
The Eraser (TDG): TDG specifically excises 5fC and 5-carboxylcytosine (5caC) to generate an abasic site, which is repaired to an unmethylated Cytosine (C).[4]
-
The Readers (Putative): Mass spectrometry screens in mESCs have identified proteins that preferentially bind 5fC over 5mC or 5hmC:
Pathway Visualization
The following diagram illustrates the iterative oxidation and the bifurcation between stable signaling (Reader recruitment) and active demethylation (Eraser action).
Figure 1: The TET-mediated oxidation cascade showing 5fC as both a substrate for demethylation and a recruitment site for chromatin regulators.
Part 2: Experimental Protocols (The "How-To")
Detecting 5fC is challenging due to its low abundance (0.02% - 0.002% of cytosines). Standard bisulfite sequencing converts 5fC to Uracil (reading as T), making it indistinguishable from unmodified Cytosine without specific protection.
Protocol A: fC-Seal (Genome-Wide Enrichment)
This method utilizes the unique chemical reactivity of the aldehyde group in 5fC. It is ideal for identifying genomic regions enriched in 5fC (e.g., enhancers) but does not provide single-base resolution.
Principle:
-
Block 5hmC: Use
-glucosyltransferase ( -GT) to protect endogenous 5hmC with glucose. -
Reduce 5fC: Chemically reduce 5fC to 5hmC using NaBH
. -
Label New 5hmC: Use
-GT again with a modified glucose (e.g., azide-glucose) to label the newly formed 5hmC (originally 5fC). -
Pull-down: Biotinylation and streptavidin enrichment.
Step-by-Step Workflow:
-
Genomic DNA Isolation: Extract high-quality gDNA from ESCs (approx. 5-10
g). Sonication to 200-500 bp fragments. -
5hmC Blocking:
-
Incubate gDNA with UDP-Glucose and T4
-GT for 1 hour at 37°C. -
Validation: Dot blot with anti-5hmC antibody to ensure signal masking.
-
-
5fC Reduction:
-
Add NaBH
(freshly prepared) to the DNA solution. Incubate 1 hour at room temperature. -
Purify DNA using column purification (e.g., Qiagen MinElute).
-
-
Selective Labeling:
-
Incubate reduced DNA with UDP-6-N3-Glucose (Azide-Glucose) and T4
-GT. -
Perform Click Chemistry: Add DBCO-Biotin (copper-free click) or Biotin-Alkyne (+ Cu(I)).
-
-
Enrichment:
-
Bind biotinylated DNA to Streptavidin C1 beads.
-
Wash stringent (2x SSC, 0.5% SDS).
-
-
Library Prep & Sequencing: Elute DNA or perform on-bead PCR library construction for NGS.
Protocol B: fCAB-Seq (Base-Resolution Mapping)
To determine the exact position of 5fC at single-base resolution.
Principle: Protect 5fC from bisulfite deamination using O-ethylhydroxylamine (EtONH
-
Unprotected: 5fC
Uracil Read as T. -
Protected: 5fC-oxime
Cytosine Read as C. -
Comparison: Compare standard Bisulfite-Seq (BS) with fCAB-Seq. Sites that are T in BS but C in fCAB-Seq are 5fC.
Method Comparison Table
| Feature | fC-Seal (Enrichment) | fCAB-Seq (Base Resolution) | Mass Spectrometry (LC-MS/MS) |
| Output | Peaks/Regions (ChIP-seq like) | Exact Base Location | Total Global Levels |
| Resolution | ~200 bp | 1 bp | N/A (Bulk quantification) |
| Input DNA | High (5-10 | High (needs deep sequencing) | High (1-5 |
| Cost | Moderate | High (requires high depth) | Low |
| Primary Use | Mapping enhancer distribution | Identifying specific regulatory CpGs | Quantifying global changes during differentiation |
Part 3: Functional Dynamics in ESC Differentiation
5fC at Poised Enhancers
Research indicates that 5fC is not randomly distributed.[1][4][7] In mESCs, 5fC is significantly enriched at poised enhancers (marked by H3K4me1+ / H3K27ac-).
-
Mechanism: TET enzymes are recruited to these enhancers to oxidize 5mC. The resulting 5fC recruits chromatin remodelers (e.g., p300, NuRD) to "prime" the enhancer.
-
Differentiation: Upon differentiation signaling (e.g., LIF withdrawal), these 5fC marks are rapidly excised by TDG, leading to complete demethylation and activation (H3K27ac acquisition) of lineage-specific genes.
The Regulatory Network
The following diagram depicts the logic flow from TET recruitment to gene activation during differentiation.
Figure 2: Regulatory logic of 5fC at poised enhancers. 5fC maintains a "primed" state that can be rapidly resolved to active transcription upon differentiation signals.
Part 4: Future Directions & Therapeutic Implications
Drug Development Angles
-
TET Activators: Enhancing TET activity (e.g., via Vitamin C/Ascorbate) increases 5fC/5hmC levels, promoting a "naive" pluripotent state and improving reprogramming efficiency (iPSC generation).
-
TDG Inhibitors: Blocking TDG leads to 5fC accumulation. This can stall differentiation, useful for maintaining stemness in culture or studying the specific "reader" functions of 5fC without its rapid removal.
Clinical Relevance
Aberrant 5fC patterns are observed in cancers where TET enzymes are mutated (e.g., AML). Restoring the 5fC landscape could be a strategy to force differentiation of cancer stem cells.
References
-
Genome-wide distribution of 5-formylcytosine in embryonic stem cells is associated with transcription and depends on thymine DNA glycosylase. Source: Genome Biology (2012) URL:[Link]
-
Genome-wide profiling of 5-formylcytosine reveals its roles in epigenetic priming. Source: Cell (2013) URL:[Link]
-
Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine. Source: Science (2011) URL:[2][Link]
-
A screen for hydroxymethylcytosine and formylcytosine binding proteins suggests functions in transcription and chromatin regulation. Source:[6][8] Genome Biology (2013) URL:[8][Link]
-
Bisulfite-free and Base-resolution Analysis of 5-formylcytosine at Whole-genome Scale. Source: Nature Chemical Biology (2016) URL:[Link]
Sources
- 1. Are there specific readers of oxidized 5-methylcytosine bases? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein interactions at oxidized 5-methylcytosine bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Interactions at Oxidized 5-Methylcytosine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genome-wide profiling of 5-formylcytosine reveals its roles in epigenetic priming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A screen for hydroxymethylcytosine and formylcytosine binding proteins suggests functions in transcription and chromatin regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA 5-Formylcytosine (5fC) Analysis, By Modification Types | CD BioSciences [epigenhub.com]
- 8. 5-Formylcytosine alters the structure of the DNA double helix - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Single-Base Resolution Sequencing of 5-Formylcytidine (5fC)
Methodology Focus: CLEVER-seq (Chemical-Labeling-Enabled C-to-T Conversion Sequencing)[1][2][3]
Part 1: Executive Summary & Technical Rationale
The "Seventh Base" and the Resolution Gap
5-Formylcytidine (5fC) is not merely an oxidative intermediate in the active DNA demethylation pathway; it functions as a stable epigenetic mark ("the seventh base") that recruits specific reader proteins to regulate gene expression and chromatin structure. While 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC) are abundant, 5fC is rare (20–200 ppm of total cytosines), making its detection akin to finding a needle in a haystack.
Traditional bisulfite sequencing cannot distinguish 5fC from unmodified Cytosine (C) or 5-carboxylcytosine (5caC) without complex subtraction methods (e.g., reduced bisulfite sequencing), which suffer from low accuracy and high DNA degradation.
The Solution: CLEVER-seq
This guide details CLEVER-seq , a biocompatible, bisulfite-free method that enables single-base resolution and single-cell detection of 5fC.[1][2][4]
Core Mechanism:
-
Selective Labeling: 5fC reacts specifically with malononitrile (active methylene compound) to form a stable adduct.
-
C-to-T Transition: During PCR amplification, the 5fC-malononitrile adduct pairs with Adenine (A) instead of Guanine (G).
-
Readout: The original 5fC sites are read as Thymine (T) in the final sequence, while unmodified C, 5mC, and 5hmC remain as C.
Part 2: Comparative Technology Landscape
| Feature | CLEVER-seq (Recommended) | fC-Seal / fCAB-Seq | Reduced Bisulfite (redBS-Seq) | Standard Bisulfite (BS-Seq) |
| Resolution | Single-base | Region/Peak (Enrichment) | Single-base (Subtractive) | None (Reads 5fC as T*) |
| Principle | Chemical C-to-T Transition | Chemical Affinity Pull-down | Reduction + Bisulfite | Deamination |
| DNA Input | Low (Single-cell capable) | High (>1 µg) | High | High |
| DNA Damage | Low (Biocompatible pH) | Low | High (Harsh chemical/thermal) | High |
| Readout | Direct (5fC | Enrichment Peaks | Indirect (Subtraction: BS - redBS) | Ambiguous (C/5mC/5hmC vs U) |
*Standard BS-Seq converts 5fC to Uracil (read as T), but also converts C to U. It cannot distinguish 5fC from C.
Part 3: The Mechanism of Detection
The specificity of CLEVER-seq relies on the unique reactivity of the aldehyde group in 5fC.
The Signaling Pathway & Chemical Logic
The following diagram illustrates the biological context of 5fC (TET pathway) and the chemical workflow of CLEVER-seq.
Caption: The TET-mediated demethylation pathway and the CLEVER-seq chemical conversion mechanism.
Part 4: Detailed Protocol (CLEVER-seq)
Safety Note: Malononitrile is toxic. Handle in a fume hood with appropriate PPE.
Phase 1: Materials & Reagents
-
Genomic DNA (gDNA): High molecular weight, free of RNA.
-
Malononitrile (MN): Reagent grade.
-
Reaction Buffer: 100 mM NH₄OAc (Ammonium Acetate), pH 8.8.
-
Purification: SPRI beads (e.g., AMPure XP).
-
Spike-in Controls: Synthetic dsDNA oligos containing known 5fC, 5mC, 5hmC, and C positions (Critical for calculating conversion rate).
Phase 2: Step-by-Step Workflow
Step 1: DNA Fragmentation and Spike-in
-
Shear 100 ng - 1 µg of gDNA to ~300 bp using a Covaris sonicator.
-
Add Spike-ins: Add 0.1% (w/w) of 5fC-containing synthetic oligos. This acts as the internal standard to verify the reaction efficiency.
Step 2: Malononitrile Labeling (The Critical Step)
This step selectively labels 5fC without affecting C, 5mC, or 5hmC.
-
Prepare Labeling Buffer : 100 mM NH₄OAc (pH 8.8) containing 50 mM Malononitrile.
-
Mix fragmented DNA with Labeling Buffer (Total volume ~50 µL).
-
Incubate: 37°C for 20 hours.
-
Note: The mild temperature preserves DNA integrity compared to bisulfite (which requires high heat).
-
-
Purification: Clean up the reaction using SPRI beads (1.8x ratio) to remove excess malononitrile. Elute in 20 µL water.
Step 3: Library Preparation & Amplification
-
End Repair & A-Tailing: Use standard Illumina-compatible library prep kits (e.g., KAPA HyperPrep or NEBNext).
-
Adapter Ligation: Ligate methylated adapters (if using a workflow that might involve bisulfite later, though for pure CLEVER-seq, standard adapters are often sufficient if no subsequent bisulfite is used. Recommendation: Use standard adapters).
-
PCR Amplification:
-
Use a high-fidelity polymerase (e.g., KAPA HiFi).
-
Cycle Conditions:
-
98°C for 45s
-
[98°C 15s -> 60°C 30s -> 72°C 30s] x N cycles
-
72°C 1 min
-
-
Mechanism:[5] During this PCR, the polymerase encounters the 5fC-Malononitrile adduct.[6] Due to steric hindrance and hydrogen bonding changes, it incorporates Adenine (A) opposite the adduct.
-
-
Final Clean-up: SPRI beads (1.0x ratio).
Step 4: Sequencing
-
Sequence on an Illumina platform (NovaSeq/NextSeq) with paired-end 150bp reads (PE150) to ensure high mapping quality.
-
Target Depth: >30x coverage is recommended due to the rarity of 5fC.
Part 5: Bioinformatics & Data Analysis[6][7][8]
The data analysis differs from standard BS-Seq because you are looking for specific C-to-T transitions that represent 5fC, not general bisulfite conversion.
-
Quality Control: Trim adapters and low-quality bases.
-
Alignment: Map reads to the reference genome (e.g., hg38).
-
Tool: Bismark (in non-directional mode) or Bwa-meth can be adapted, but standard variant callers are often more effective for CLEVER-seq since it mimics SNP calling.
-
-
5fC Calling:
-
Identify C-to-T mutations relative to the reference genome.
-
Filter SNPs: Compare against a dbSNP database to exclude genomic SNPs.
-
Filter 5mC/5hmC: Since unmodified C, 5mC, and 5hmC remain as C in the reads, any site reading as C is not 5fC.
-
Quantification:
-
-
Validation: Check the Spike-in controls.
-
5fC oligo should show >90% T.
-
C/5mC/5hmC oligos should show >99% C.
-
Part 6: References
-
Zhu, C., et al. (2017). Single-Cell 5-Formylcytosine Landscapes of Mammalian Early Embryos and ESCs at Single-Base Resolution.[2] Cell Stem Cell, 20(5), 720-731.
-
Core reference for the CLEVER-seq protocol and single-cell application.
-
-
Song, C. X., et al. (2013). Genome-wide profiling of 5-formylcytosine reveals its roles in epigenetic priming. Cell, 153(3), 678-691.
-
Establishes the chemical basis of malononitrile labeling (fC-CET).
-
-
Ito, S., et al. (2011). Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine. Science, 333(6047), 1300-1303.
-
Foundational paper on the biological origin of 5fC via TET enzymes.
-
-
Lyu, R., et al. (2023). A Quantitative Sequencing Method for 5-Formylcytosine in RNA.[7][8][9] Angewandte Chemie, 62(49).
-
Describes the pic-borane reduction method (f5C-seq), an emerging alternative.
-
Sources
- 1. Single-Cell 5fC Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single-Cell 5-Formylcytosine Landscapes of Mammalian Early Embryos and ESCs at Single-Base Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Formylcytosine landscapes of human preimplantation embryos at single-cell resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical-labeling-enabled C-to-T Conversion Sequencing (CLEVER-seq) Service, By Analysis Methods | CD BioSciences [epigenhub.com]
- 5. 5-Formylcytosine alters the structure of the DNA double helix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 9. A Quantitative Sequencing Method for 5-Formylcytosine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protonation-Dependent Sequencing (PDS) of 5-Formylcytidine (5fC) in tRNA
[1][2]
Executive Summary
5-Formylcytidine (5fC) is a critical epitranscriptomic modification, particularly found at the wobble position (C34) of mitochondrial tRNA-Met (mt-tRNA
This guide details Protonation-Dependent Sequencing (PDS) , a robust, bisulfite-free chemical method. PDS exploits the unique electronic susceptibility of protonated 5fC to selective reduction by sodium cyanoborohydride (NaCNBH
Scientific Mechanism & Rationale
The Biological Context
In human mitochondria, the genetic code deviates from the universal code. The AUA codon, normally Isoleucine, codes for Methionine. This decoding relies on the modification of Cytosine-34 in mt-tRNA
-
Writer Pathway: Cytosine
5-Methylcytidine (5mC) this compound (5fC).[3][4] -
Function: The 5-formyl group stabilizes the C34:A pairing via tautomeric shifts, allowing the tRNA to recognize both AUG and AUA.
The Chemical Principle of PDS
Standard RNA-seq cannot detect 5fC as it reverse-transcribes as Cytosine. PDS leverages the protonation state of the pyrimidine ring.
-
Protonation: Under acidic conditions, the electron-withdrawing formyl group at C5 renders the N3 position and the C6 position of 5fC highly susceptible to nucleophilic attack and reduction compared to unmodified Cytosine or 5mC.
-
Selective Reduction: Sodium cyanoborohydride (NaCNBH
) acts as a hydride donor. It selectively reduces the protonated 5fC. -
Readout: The resulting reduced adduct (likely a derivative of dihydro-5-methyluridine) loses its pairing specificity for Guanine and is interpreted by Reverse Transcriptase as Uracil (U).
-
Result: In the final cDNA sequencing library, 5fC sites appear as C-to-T mutations .
Pathway Visualization
Figure 1: Biological biogenesis of 5fC and the chemical mechanism of Protonation-Dependent Sequencing.
Experimental Protocol
Materials & Reagents[7]
-
Input: 1–5 µg Total RNA (DNase treated) or purified small RNA.
-
Reducing Agent: Sodium Cyanoborohydride (NaCNBH
) (Caution: Toxic). -
Buffer: Citrate Buffer or MES Buffer (pH 5.0 – 6.0).
-
Purification: RNA Clean & Concentrator-5 (Zymo) or Ethanol precipitation.
-
Library Prep: Small RNA Library Prep Kit (e.g., NEBNext or Illumina TruSeq).
Step-by-Step Workflow
Step 1: RNA Isolation and QC
Ensure high integrity of small RNA. mt-tRNA
-
QC Metric: RIN is less relevant for tRNA; check small RNA profile on Bioanalyzer/TapeStation.
Step 2: Protonation-Dependent Reduction (The "PDS" Reaction)
This is the critical step differentiating PDS from standard RNA-seq.
-
Prepare Reaction Mix:
-
Total RNA: 5 µg in 10 µL H
O. -
Buffer: 100 mM Citrate Buffer (pH 5.5). Note: The acidic pH is crucial for protonating 5fC.
-
Reagent: Add NaCNBH
to a final concentration of 100 mM.
-
-
Incubation:
-
Incubate at 37°C for 3 hours in a fume hood.
-
Mechanism Check: The acidic environment protonates the 5fC ring; NaCNBH
reduces the double bond.
-
-
Quenching & Cleanup:
-
Stop reaction by passing immediately through a column purification (e.g., Zymo Oligo Clean & Concentrator).
-
Elute in 15 µL nuclease-free water.
-
Step 3: Library Preparation (RT-PCR)
-
Reverse Transcription: Use a high-fidelity RT enzyme (e.g., SuperScript IV).
-
Primer: Use a specific stem-loop primer or 3' adapter ligation if doing global small RNA-seq.
-
Note: The reduced 5fC adduct will cause the RT enzyme to incorporate Adenine (A) into the cDNA (reading the base as U).
-
-
PCR Amplification: Amplify the cDNA library.
-
Sequencing: Illumina NovaSeq or MiSeq (SE75 or PE150).
Data Analysis Pipeline
-
Alignment: Map reads to the mitochondrial genome (rCRS).
-
Filtering: Discard reads with mapping quality < 30.
-
Mutation Calling:
-
Calculate the Mismatch Frequency at position 3229 (mt-tRNA
C34). -
Formula:
-
Interpretation: A high C-to-T mutation rate (typically >40-80% in WT cells) indicates the presence of 5fC.
-
Validation & Quality Control
To ensure the signal is genuine 5fC and not sequencing error or other modifications, use the following controls:
Biological Controls
| Control Type | Sample Description | Expected Result |
| Positive Control | WT HEK293T or HeLa Total RNA | High C-to-T mutation at mt-tRNA |
| Negative Control (Genetic) | NSUN3 KO or ALKBH1 KO cells | Near 0% C-to-T mutation (C remains C or 5mC). |
| Negative Control (Chemical) | No NaCNBH | < 1% sequencing error rate. |
Analytical Validation (Mass Spectrometry)
Before sequencing, validate the reduction efficiency on synthetic oligos using LC-MS/MS.
-
5fC Mass: 257 Da.
-
Reduced Product Mass: Monitor for the mass shift corresponding to hydrogenation (+2 or +4 Da depending on exact reduction pathway).
Comparative Analysis of Methods
Why choose PDS over other methods?
| Feature | PDS (Protonation-Dependent) | fC-CET / Mal-Seq | Bisulfite Sequencing |
| Chemistry | NaCNBH | Malononitrile labeling | Deamination |
| Mechanism | Reduction to U-like adduct | Cyclization to T-like adduct | C |
| Specific pH | Acidic (Protonation required) | Neutral/Mild | Acidic/Harsh |
| RNA Damage | Low | Low | High (degradation) |
| Specificity | High for 5fC (vs 5mC/C) | High for 5fC | Low (confounds 5fC/C) |
| Readout | C-to-T Mutation | C-to-T Mutation | C-to-T (Global) |
Troubleshooting Guide
Problem: Low C-to-T conversion rate in Wild Type samples.
-
Solution: NaCNBH
is less effective if pH rises above 6.0. Ensure Citrate/MES buffer is strictly pH 5.0–5.5. -
Solution: NaCNBH
is hygroscopic and degrades. Use a fresh bottle or store in a desiccator.
Problem: High background mutation at unmodified Cytosines.
-
Solution: Acidic pH can cause depurination. Do not exceed 3 hours; do not drop pH below 5.0.
Problem: RT Stops instead of Mutation.
References
-
Protonation-Dependent Sequencing of this compound in RNA.bioRxiv (2021) / ACS Chemical Biology (2022).
-
NSUN3 methylase initiates this compound biogenesis in human mitochondrial tRNA(Met).
-
Source:[Link]
-
-
A chemical method to sequence 5-formylcytosine on RNA (Mal-Seq).
-
Source:[Link]
-
-
Mitochondrial tRNA modifications: functional mechanisms and disease associ
-
Source:[Link]
-
Sources
- 1. NSUN3 methylase initiates this compound biogenesis in human mitochondrial tRNA(Met) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 4. NSUN3-mediated mitochondrial tRNA this compound modification is essential for embryonic development and respiratory complexes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. A robust method for measuring aminoacylation through tRNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
applications of 5-Formylcytidine detection in cancer research
Application Note: Epigenetic Profiling of 5-Formylcytidine (5fC) in Oncology
Executive Summary
While 5-methylcytosine (5mC) is widely recognized as the "fifth base" of the genome, the oxidized derivative This compound (5fC) has emerged as a critical functional marker in cancer biology. Far from being a transient intermediate, 5fC marks active DNA demethylation sites (poised enhancers) and exhibits distinct stalling effects on RNA Polymerase II.
This guide details the application of 5fC detection in oncology, focusing on its utility as a predictive biomarker for stemness and drug resistance. We provide a validated protocol for Reduced Bisulfite Sequencing (redBS-seq) , the gold standard for single-base resolution mapping of 5fC without specialized chemical synthesis.
Scientific Rationale: The "Seventh Base" in Cancer
The TET Oxidation Cascade
5fC is generated by the Ten-Eleven Translocation (TET) enzymes, which iteratively oxidize 5mC. In cancer, the dysregulation of TET enzymes leads to skewed 5fC profiles, often correlating with global hypomethylation and genomic instability.
-
Mechanism: TET enzymes convert 5mC
5hmC 5fC 5caC. -
Fate: 5fC is excised by Thymine DNA Glycosylase (TDG) during Base Excision Repair (BER), restoring unmethylated Cytosine.
-
Cancer Relevance: Accumulation of 5fC indicates "paused" active demethylation, often observed in cancer stem cells (CSCs) where plasticity is high.
Pathway Visualization
Figure 1: The active DNA demethylation pathway. 5fC acts as a critical bottleneck substrate for TDG-mediated excision.
Applications in Oncology
Liquid Biopsy and ctDNA Profiling
5fC is significantly enriched in Circulating Tumor DNA (ctDNA) compared to healthy cell-free DNA, particularly in hepatocellular carcinoma and glioblastoma. Its presence correlates with active gene regulation in necrotic tumor debris.
-
Application: Use 5fC enrichment (fC-Seal) on ctDNA to detect early-stage tumors that are 5mC-hypomethylated but 5fC-enriched.
Drug Resistance Monitoring
Chemotherapeutic agents like 5-Fluorouracil (5-FU) mimic cytosine derivatives. Altered TET activity changes the metabolic landscape of pyrimidines.
-
Mechanism: High 5fC levels often indicate high TET activity, which sensitizes cells to PARP inhibitors due to the burden on the Base Excision Repair machinery.
Comparative Methodologies
To detect 5fC, one must distinguish it from C, 5mC, and 5hmC.
| Feature | BS-seq (Standard) | oxBS-seq | redBS-seq (Recommended) | fC-Seal |
| Target | 5mC + 5hmC (read as C) | 5mC only | 5fC specifically | 5fC (Enrichment) |
| Reaction | Bisulfite Deamination | Oxidation + Bisulfite | Reduction + Bisulfite | Biotin Tagging |
| 5fC Readout | Reads as T (False Negative) | Reads as T | Reads as C | Pulldown |
| Resolution | Single-base | Single-base | Single-base | Region (Peak) |
| Cost | Low | High | Medium | Medium |
Detailed Protocol: Reduced Bisulfite Sequencing (redBS-seq)
Principle:
Standard bisulfite treatment converts 5fC to Uracil (sequenced as T). In redBS-seq, a specific reduction step using sodium borohydride (NaBH₄) converts 5fC to 5hmC before bisulfite treatment. Since 5hmC reads as C in bisulfite sequencing, 5fC sites are identified by comparing a standard BS-seq run (5fC
Workflow Diagram
Figure 2: The redBS-seq subtractive workflow. 5fC is identified at loci that read as Thymine in Track A but Cytosine in Track B.
Step-by-Step Protocol
Materials Required:
-
Genomic DNA (High purity, >1 µg recommended)
-
Sodium Borohydride (NaBH₄) - Freshly prepared is critical
-
Bisulfite Conversion Kit (e.g., Qiagen EpiTect or Zymo EZ DNA Methylation)
-
Acidic Buffer (pH 5.0)
Step 1: DNA Isolation and Fragmentation
-
Isolate gDNA using a column-based kit to remove protein contaminants.
-
Shear DNA to 200–400 bp using sonication (Covaris).
-
QC: Verify fragment size on an Agilent Bioanalyzer.
Step 2: NaBH₄ Reduction (The "red" Step) This step protects 5fC by converting it to 5hmC.
-
Prepare a 1M NaBH₄ solution in ice-cold water immediately before use. Note: NaBH₄ degrades rapidly; do not store.
-
Mix 1 µg of fragmented DNA with acidic buffer (pH 5.0) to a final volume of 40 µL.
-
Add 10 µL of fresh 1M NaBH₄.
-
Incubate at room temperature for 1 hour in the dark (open lid initially to vent H₂ gas, then seal).
-
Purification: Clean up the DNA using Micro Bio-Spin columns (Bio-Rad) or AMPure XP beads to remove borohydride salts.
Step 3: Bisulfite Conversion
-
Process Aliquot A (Standard) and Aliquot B (Reduced) in parallel.
-
Use a standard Bisulfite Conversion Kit (e.g., Zymo EZ DNA Methylation-Gold).
-
Aliquot A (BS-seq): 5fC converts to Uracil.
-
Aliquot B (redBS-seq): The reduced 5fC (now 5hmC) forms cytosine 5-methylenesulfonate (CMS), which resists deamination.
-
-
Elute in low-TE buffer.
Step 4: Library Preparation & Sequencing
-
Proceed with library construction (e.g., Illumina TruSeq DNA Methylation) using uracil-tolerant polymerase.
-
Sequencing: Target >30x coverage per library to ensure statistical power for subtraction.
Data Analysis & Interpretation
Detection of 5fC relies on a subtractive logic between the two aligned libraries.
Logic Matrix:
| Genomic State | BS-seq Read | redBS-seq Read | Interpretation |
|---|---|---|---|
| C (Unmethylated) | T | T | Unmodified Cytosine |
| 5mC | C | C | Methylated |
| 5hmC | C | C | Hydroxymethylated |
| 5fC | T | C | Formylcytidine |
Bioinformatics Pipeline:
-
Alignment: Align both libraries to the reference genome (e.g., Bismark).
-
Methylation Calling: Call methylation levels for both.
-
Subtraction:
-
Filtering: Apply a False Discovery Rate (FDR) correction, as 5fC is low abundance. Discard negative values (noise).
Troubleshooting & Critical Factors
-
NaBH₄ Freshness: The reduction efficiency is the single biggest failure point. If NaBH₄ is old, 5fC will not be reduced to 5hmC, and it will read as T in both libraries (False Negative). Validation: Use a spike-in synthetic 5fC oligo control to calculate reduction efficiency.
-
Coverage Depth: Because 5fC is rare (often <0.1% of total cytosines), low coverage (10x) will result in high noise. Aim for deep sequencing (>50x) for discovery.
-
DNA Degradation: Acidic conditions during reduction can degrade DNA. Ensure the incubation time does not exceed 1 hour and temperature is controlled.
References
-
Ito, S., et al. (2011). Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine. Science, 333(6047), 1300-1303. Link
-
Song, C. X., et al. (2013). Genome-wide profiling of 5-formylcytosine reveals its roles in epigenetic priming. Cell, 153(3), 678-691. Link
-
Raiber, E. A., et al. (2012). Genome-wide distribution of 5-formylcytosine in embryonic stem cells is associated with transcription factors and genomic instability. Genome Biology, 13(8), R69. Link
-
Booth, M. J., et al. (2014). Quantitative sequencing of 5-formylcytosine in DNA at single-base resolution.[1][2] Nature Chemistry, 6(5), 435-440. Link
-
Bachman, M., et al. (2015). 5-Formylcytosine can be a stable DNA modification in mammals. Nature Chemical Biology, 11(8), 555-557. Link
Sources
Application Note: Comprehensive Analysis of 5-Formylcytidine (5fC) in Neurodevelopment and Brain Tissue
Abstract
5-Formylcytidine (5fC) is no longer viewed merely as a transient intermediate in DNA demethylation; it is a stable, functional epigenetic mark highly enriched in the mammalian brain. In neurodevelopment, 5fC accumulates at active enhancers and poised regulatory elements, orchestrating gene expression critical for synaptogenesis and neuronal plasticity. This guide provides a rigorous technical framework for studying 5fC in brain tissue, overcoming the challenges of its low abundance (2–20 parts per million nucleosides) and chemical instability. We detail two validated workflows: LC-MS/MS for absolute quantification and fC-Seal for genome-wide mapping , ensuring high-fidelity data generation for neurobiological applications.
Part 1: The Biological Context
The TET-TDG Axis in Neurons
In the brain, 5fC is generated through the iterative oxidation of 5-methylcytosine (5mC) by Ten-Eleven Translocation (TET) enzymes. While often excised by Thymine DNA Glycosylase (TDG) to restore unmethylated cytosine, 5fC exhibits distinct stability in post-mitotic neurons, acting as a recruitment site for specific "reader" proteins (e.g., certain transcription factors and DNA repair complexes) that regulate chromatin accessibility.
Pathway Visualization
The following diagram illustrates the stepwise oxidation and the critical "fork in the road" where 5fC either serves as a stable mark or is excised.
Figure 1: The TET-mediated oxidation cascade.[1][2][3] 5fC occupies a dual role as a demethylation intermediate and a functional epigenetic mark recognized by specific neuronal readers.
Part 2: Sample Preparation & Preservation
Critical Warning: Brain tissue is lipid-rich and prone to oxidative stress. Improper handling can induce artificial oxidation of 5mC/5hmC to 5fC, skewing results.
Protocol: Brain Tissue Harvesting for Epigenetics
-
Rapid Ischemia Prevention: Dissect brain regions (e.g., Hippocampus, Cortex) within <2 minutes of euthanasia.
-
Flash Freezing: Snap-freeze tissue immediately in liquid nitrogen. Do not use chemical fixatives (formalin/PFA) if performing LC-MS, as they crosslink DNA and modify bases.
-
Lysis Buffer Additives: When extracting DNA, the lysis buffer must contain antioxidants to prevent ex vivo oxidation.
-
Recommendation: Add Desferrioxamine (100 µM) (iron chelator) and BHT (Butylated hydroxytoluene, 200 µM) to the lysis buffer. Iron chelation is critical to stop TET enzymes (which require Fe2+) from functioning during lysis.
-
Part 3: Quantitative Analysis (LC-MS/MS)
Objective: Determine global levels of 5fC relative to total Cytosine (C) or Deoxyguanosine (dG). Sensitivity Required: Triple Quadrupole (QqQ) Mass Spectrometer.
Workflow Overview
-
gDNA Extraction: Phenol-chloroform or column-based (with antioxidants).
-
Hydrolysis: Enzymatic digestion of DNA into single nucleosides.
-
Separation: UHPLC reverse-phase chromatography.
-
Detection: MRM (Multiple Reaction Monitoring) mode.
Detailed Protocol: Enzymatic Hydrolysis
Reagents: DNA Degradase Plus (Zymo) or Nucleoside Digestion Mix (NEB).
-
Dilute 1–5 µg of genomic DNA in 25 µL nuclease-free water.
-
Add 2.5 µL 10X Digestion Buffer and 1 µL Enzyme Blend.
-
Incubate at 37°C for 1–2 hours.
-
Filter through a 3 kDa MWCO spin filter to remove enzymes (Critical: Enzymes clog LC columns).
-
Collect flow-through for injection.
LC-MS/MS Parameters
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm). Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile.
MRM Transitions (Positive Ion Mode):
| Nucleoside | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (Approx) |
|---|---|---|---|
| dC (Deoxycytidine) | 228.1 | 112.1 | 1.5 min |
| 5mC | 242.1 | 126.1 | 2.8 min |
| 5hmC | 258.1 | 142.1 | 1.2 min |
| 5fC (Target) | 256.1 | 140.1 | 2.1 min |
| dG (Normalization) | 268.1 | 152.1 | 3.5 min |
Note: 5fC elutes distinctly from 5hmC. Ensure baseline separation between 5hmC and 5fC to avoid cross-talk.
Part 4: Genome-Wide Mapping (fC-Seal)
Objective: Map the genomic location of 5fC.[4] Challenge: Standard Bisulfite Sequencing cannot distinguish 5fC from C (it reads as C). Solution: fC-Seal (Chemical Labeling) . This method relies on the specific chemical reactivity of the aldehyde group in 5fC.
The fC-Seal Logic
-
Block 5hmC: Use β-glucosyltransferase (β-GT) + UDP-Glucose to "cap" all existing 5hmC.
-
Reduce 5fC: Use NaBH4 to convert 5fC into new 5hmC.
-
Label New 5hmC: Use β-GT + UDP-6-Azide-Glucose to label only the sites that were originally 5fC.
-
Capture: Biotin-click chemistry pulldown.
Figure 2: The fC-Seal workflow.[4] A differential chemical conversion strategy to specifically tag 5fC sites.
Step-by-Step Protocol
1. Glucosylation (Blocking)[4]
-
Input: 5–10 µg fragmented gDNA (approx 300bp).
-
Mix: gDNA, 100 µM UDP-Glucose, 1 µL T4 β-GT.
-
Incubate: 37°C for 1 hour.
-
Purify: Column purification (e.g., AMPure XP beads).
2. Reduction (The Switch)
-
Reagent: Freshly prepared NaBH4 (Sodium Borohydride).
-
Reaction: Incubate DNA in 100 mM phosphate buffer (pH 7.0) with 10 mM NaBH4.
-
Condition: 1 hour at Room Temperature in the dark (Open cap intermittently to release H2 gas).
-
Purify: Column purification.
3. Azide Labeling
-
Mix: Reduced DNA, 100 µM UDP-6-N3-Glucose (Azide-Glucose), T4 β-GT.
-
Incubate: 37°C for 1 hour.
-
Purify: Remove excess UDP-Azide-Glucose thoroughly.
4. Biotin Pull-down
-
Click Reaction: React DNA with DBCO-Biotin (150 µM) for 2 hours at 37°C.
-
Capture: Bind to Streptavidin C1 beads (Dynabeads) for 15 mins.
-
Wash: Stringent washing (2x SSC, 0.1% SDS) to remove non-specific binding.
-
Elution: Proteinase K digestion or direct PCR off-bead (if compatible).
Part 5: Data Analysis & Quality Control
Quality Control (Self-Validation)
-
Spike-in Controls: Use synthetic dsDNA oligos containing known 5fC, 5hmC, and C at specific positions.
-
Success Criteria: The fC-Seal method should enrich the 5fC oligo >100-fold over the 5hmC oligo.
-
-
PCR Validation: Before sequencing, perform qPCR on the pulldown fraction for known 5fC-rich loci (e.g., active enhancers in Neurog2 or Bdnf).
Bioinformatics Pipeline
-
Trimming: Remove adapters.
-
Alignment: Bowtie2 (standard alignment is fine as bases are not converted to T).
-
Peak Calling: MACS2 (Model-based Analysis for ChIP-Seq). Treat the data like a sharp-peak ChIP-seq dataset.
-
Motif Analysis: HOMER. Look for enrichment of neuronal transcription factor motifs (e.g., NEUROD1, TBX5) within 5fC peaks.
References
-
Song, C. X., et al. (2013). Genome-wide profiling of 5-formylcytosine reveals its roles in epigenetic priming. Cell, 153(3), 678-691. Link
-
Raiber, E. A., et al. (2012). Genome-wide distribution of 5-formylcytosine in embryonic stem cells. Genome Biology, 13(8), R69. Link
-
Ito, S., et al. (2011). Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine.[2] Science, 333(6047), 1300-1303. Link
-
Bachman, M., et al. (2015). 5-Formylcytosine can be a stable DNA modification in mammals. Nature Chemical Biology, 11, 555–557. Link
-
Wagner, M., et al. (2015). Age-dependent levels of 5-methyl-, 5-hydroxymethyl-, and 5-formylcytosine in human and mouse brain tissues. Angewandte Chemie, 54(42), 12511-12514. Link
Sources
- 1. TET enzymes - Wikipedia [en.wikipedia.org]
- 2. Direct observation and analysis of TET-mediated oxidation processes in a DNA origami nanochip - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genome-wide profiling of 5-formylcytosine reveals its roles in epigenetic priming - PMC [pmc.ncbi.nlm.nih.gov]
Epigenetic Profiling of 5-Formylcytidine: Antibody-Based Detection and Enrichment Strategies
[1]
Introduction: The Transient Signal of Active Demethylation
5-Formylcytidine (5fC) is more than just an oxidative damage product; it is a critical intermediate in the active DNA demethylation pathway. Generated by the Ten-Eleven Translocation (TET) family of dioxygenases, 5fC represents a "committed step" toward unmodified cytosine. Unlike the stable epigenetic mark 5-methylcytosine (5mC), 5fC is low-abundance (10–100 fold lower than 5hmC) and transient, rapidly excised by Thymine DNA Glycosylase (TDG).
Detecting 5fC requires navigating two major challenges: low genomic abundance and structural similarity to other cytosine variants. While chemical labeling methods exist, antibody-based approaches (DIP-seq and Immunofluorescence) remain the gold standard for preserving biological context without harsh chemical conversion.
The TET Oxidation Cascade
The following diagram illustrates the stepwise oxidation where 5fC serves as the penultimate step before base excision repair.
Figure 1: The TET-mediated active DNA demethylation pathway. 5fC is a specific substrate for Thymine DNA Glycosylase (TDG).[1]
Validation Strategy: The Dot Blot
Rationale: Before committing precious samples to sequencing, you must validate antibody specificity.[2] Anti-5fC antibodies are prone to cross-reactivity with 5caC and 5hmC due to shared structural motifs.
Protocol: Specificity Validation
Materials:
-
Synthetic DNA oligos containing C, 5mC, 5hmC, 5fC, and 5caC (distinct controls).
-
Positively charged nylon membrane.
-
UV Stratalinker or equivalent.
Step-by-Step Workflow:
-
Dilution: Prepare serial dilutions of each control oligo (e.g., 100 ng, 50 ng, 10 ng, 1 ng) in 2x SSC buffer.
-
Spotting: Pipette 1 µL of each dilution onto the nylon membrane. Allow to air dry for 10 minutes.
-
Crosslinking: Immobilize DNA using UV crosslinking (1200 J/m²).
-
Blocking: Incubate membrane in 5% non-fat milk in TBST for 1 hour at RT.
-
Primary Antibody: Incubate with anti-5fC antibody (1:1000 to 1:5000) overnight at 4°C.
-
Detection: Wash 3x with TBST, incubate with HRP-conjugated secondary antibody, and develop with ECL substrate.
Interpretation Matrix:
| Antigen Spot | Expected Signal (Anti-5fC) | Interpretation |
|---|---|---|
| 5fC | High | Valid binding. |
| 5caC | Low / None | Specificity confirmed. If High: Cross-reactivity risk. |
| 5hmC | None | Specificity confirmed. |
| 5mC | None | Specificity confirmed.[3] |
| C | None | Specificity confirmed. |
Genome-Wide Mapping: fC-DIP-seq
Rationale: Standard ChIP-seq targets proteins. DIP-seq (DNA Immunoprecipitation) targets modified bases directly. Because antibodies bind single-stranded DNA (ssDNA) more effectively than dsDNA for base modifications, a denaturation step is mandatory .
Workflow Visualization
Figure 2: fC-DIP-seq experimental workflow. Note that adapter ligation occurs BEFORE denaturation to preserve library structure.
Detailed Protocol: fC-DIP-seq
Phase A: Sample Preparation
-
Input: Start with 5–10 µg of high-quality genomic DNA. Note: 5fC is rare; low input will result in low library complexity.
-
Fragmentation: Sonicate gDNA to a mean size of 300 bp.
-
End-Repair & Adapter Ligation: Perform standard Illumina library prep steps (End-repair, A-tailing, Adapter Ligation) using methylated adapters (to prevent bisulfite conversion issues if combining methods, though for DIP, standard adapters work if no bisulfite is used).
-
Critical: Clean up reactions using SPRI beads (AMPure XP) to remove unligated adapters.
-
Phase B: Denaturation & Immunoprecipitation
-
Denaturation: Dilute ligated DNA in IP Buffer (10 mM Na-Phosphate pH 7.0, 140 mM NaCl, 0.05% Triton X-100). Heat to 95°C for 10 minutes to denature dsDNA into ssDNA. Quickly chill on ice for 10 minutes.
-
Why: Antibodies against modified bases recognize the base better when it is not buried in the double helix.
-
-
Primary Incubation: Add 1–5 µg of validated anti-5fC antibody. Incubate overnight at 4°C with rotation.
-
Capture: Add 30 µL of pre-washed Protein A/G Magnetic Beads. Incubate for 2 hours at 4°C.
Phase C: Wash & Elution
-
Washes: Perform 3 washes with IP Buffer (low salt) and 3 washes with High Salt IP Buffer (500 mM NaCl).
-
Elution: Elute DNA in digestion buffer (50 mM Tris pH 8.0, 10 mM EDTA, 0.5% SDS) containing Proteinase K. Incubate at 50°C for 2 hours with shaking (1000 rpm).
-
Purification: Phenol:Chloroform extraction or SPRI bead cleanup.
Phase D: Amplification
-
PCR: Amplify the enriched ssDNA. Since adapters are already ligated, use indexed primers matching the adapter ends.
-
QC: Verify library size distribution on a Bioanalyzer/TapeStation. Expect a smear from 200–500 bp.
Cellular Visualization: Immunofluorescence (IF)
Rationale: To visualize the nuclear distribution of 5fC, cells must be treated to expose the DNA bases. Standard fixation is insufficient; acid denaturation is the key step.
Protocol: Nuclear 5fC Staining
-
Fixation: Fix cells (e.g., mESCs) with 4% Paraformaldehyde (PFA) for 15 minutes at RT. Wash 3x with PBS.[4][5][6]
-
Permeabilization: Treat with 0.5% Triton X-100 in PBS for 20 minutes.
-
DNA Denaturation (The Critical Step):
-
Blocking: Block with 1% BSA / 0.1% Triton X-100 in PBS for 1 hour.
-
Staining:
-
Primary: Anti-5fC (1:200 to 1:500) overnight at 4°C.
-
Secondary: Fluorophore-conjugated anti-rabbit/mouse (1:1000) for 1 hour at RT.
-
-
Imaging: Counterstain with DAPI (binds dsDNA—signal may be weaker due to denaturation) and image via Confocal Microscopy.
References
-
Raiber, E. A., et al. (2012). Genome-wide distribution of 5-formylcytosine in embryonic stem cells is associated with transcription and depends on thymine DNA glycosylase. Genome Biology. Link
-
Song, C. X., et al. (2013). Sensitive and specific single-molecule sequencing of 5-hydroxymethylcytosine. Nature Methods. (Contextual reference for oxidation derivatives). Link
-
Iurlaro, M., et al. (2013). In vivo genome-wide profiling reveals a tissue-specific role for 5-formylcytosine in DNA demethylation. Genome Biology. Link
-
Shen, L., et al. (2013). Genome-wide mapping of 5-hydroxymethylcytosine in embryonic stem cells. Nature.[10] (Methodological basis for DIP-seq). Link
Sources
- 1. Genome-wide distribution of 5-formylcytosine in embryonic stem cells is associated with transcription and depends on thymine DNA glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Read Dot Blot Results - TotalLab [totallab.com]
- 3. Dot blot protocol | Abcam [abcam.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. biotium.com [biotium.com]
- 6. arigobio.com [arigobio.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Detection of 5-formylcytosine in Mitochondrial Transcriptome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dot Blot Protocol: R&D Systems [rndsystems.com]
- 10. researchgate.net [researchgate.net]
Illuminating the Epigenome: A Researcher's Guide to Genome-wide 5fC Profiling in Mouse Embryonic Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-formylcytosine, a Key Player in the Dynamic Epigenome of Embryonic Stem Cells
In the intricate landscape of epigenetic regulation, 5-formylcytosine (5fC) has emerged as a critical intermediate in the active DNA demethylation pathway.[1] This modified base is generated through the oxidation of 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC) by the Ten-Eleven Translocation (TET) family of enzymes.[1] In mouse embryonic stem cells (mESCs), the dynamic interplay of these modifications is fundamental to maintaining pluripotency and orchestrating lineage commitment.
The presence of 5fC is not merely a transient step in demethylation; it represents a distinct epigenetic state with its own regulatory implications. Genome-wide mapping has revealed that 5fC is enriched in CpG islands (CGIs) within promoters and exons, particularly in transcriptionally active regions.[1] Its levels are dynamically regulated, in part, by the base excision repair enzyme Thymine DNA Glycosylase (TDG), which excises 5fC, paving the way for the restoration of unmodified cytosine. This process is crucial for the proper establishment of CGI methylation patterns during differentiation.
Given its low abundance, typically 10- to 100-fold lower than 5hmC, the genome-wide profiling of 5fC presents a significant technical challenge.[1] This guide provides a comprehensive overview of the current methodologies for mapping 5fC across the genome of mESCs, offering detailed protocols and a comparative analysis to aid researchers in selecting the most appropriate technique for their experimental goals. We will delve into both enrichment-based and single-base resolution approaches, explaining the causality behind experimental choices to ensure robust and reliable results.
The Foundational Chemistry: Selective Labeling of 5fC
The unique aldehyde group of 5fC provides a chemical handle for its selective labeling, distinguishing it from other cytosine modifications. This chemical specificity is the cornerstone of most 5fC profiling methods. Reagents containing an active amino group can selectively react with the formyl group of 5fC, allowing for the attachment of biotin or fluorescent dyes.[2] This selective derivatization enables the enrichment of 5fC-containing DNA fragments or the differential readout in sequencing applications.
Methodologies for Genome-wide 5fC Profiling
The choice of a 5fC profiling method depends on the specific research question, balancing the need for single-base resolution with the practicalities of experimental throughput and cost. Here, we detail two primary categories of techniques: enrichment-based methods and single-base resolution methods.
Enrichment-Based Profiling: 5fC Chemical Pulldown
This approach relies on the selective chemical labeling of 5fC followed by the affinity purification of labeled DNA fragments. It provides a genome-wide overview of 5fC distribution and is particularly useful for identifying regions with a high density of this modification.
Principle of the Method
The aldehyde group of 5fC is reacted with a biotin-containing chemical probe. The biotinylated DNA fragments are then captured using streptavidin-coated magnetic beads. The enriched DNA is subsequently eluted and prepared for high-throughput sequencing.
Workflow for 5fC Chemical Pulldown Sequencing
Caption: Workflow of 5fC chemical pulldown sequencing.
Detailed Protocol: 5fC Chemical Pulldown
Materials and Reagents:
-
Genomic DNA from mESCs
-
TE Buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA)
-
Biotin-xx-ARP (Aldehyde Reactive Probe)
-
Anisidine
-
Streptavidin-coated magnetic beads
-
Wash Buffers (e.g., low salt, high salt, LiCl wash buffers)
-
Elution Buffer (e.g., SDS-containing buffer)
-
DNA purification columns or kits
-
Reagents for DNA library preparation and sequencing
Step-by-Step Procedure:
-
Genomic DNA Preparation:
-
Isolate high-quality genomic DNA from mESCs using a standard protocol.
-
Quantify the DNA and assess its purity (A260/280 ratio of ~1.8).
-
Fragment the DNA to a desired size range (e.g., 200-500 bp) by sonication.
-
-
Chemical Labeling of 5fC:
-
To a solution of fragmented genomic DNA (e.g., 5 µg in TE buffer), add the biotin-xx-ARP probe and anisidine catalyst. The final concentrations should be optimized, but a starting point is 1 mM ARP and 10 mM anisidine at pH 5.
-
Incubate the reaction at room temperature for 24 hours to ensure efficient labeling.[3]
-
Purify the biotinylated DNA to remove unreacted reagents using a DNA purification column.
-
-
Streptavidin Pulldown:
-
Wash the streptavidin-coated magnetic beads according to the manufacturer's instructions.
-
Resuspend the beads in a binding buffer.
-
Add the biotinylated DNA to the beads and incubate with rotation for 1-2 hours at 4°C to allow for binding.
-
Place the tube on a magnetic stand to capture the beads and discard the supernatant.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound DNA. Perform each wash for 5 minutes with rotation.
-
-
Elution and Library Preparation:
-
Elute the enriched DNA from the beads by incubating with an elution buffer (e.g., containing SDS) at 65°C for 15-30 minutes.
-
Separate the eluate from the beads using a magnetic stand.
-
Purify the eluted DNA.
-
Use the enriched DNA for library preparation according to the instructions of your chosen sequencing platform.
-
-
Data Analysis:
-
After sequencing, align the reads to the mouse reference genome.
-
Use a peak-calling algorithm (e.g., MACS2) to identify genomic regions enriched for 5fC.
-
Single-Base Resolution Profiling
These methods provide the highest resolution view of the 5fC landscape, allowing for the precise identification of modified cytosines.
CLEVER-seq is a bisulfite-free method that achieves single-base resolution by chemically labeling 5fC, which then leads to a C-to-T transition during PCR amplification.[4]
Principle of the Method
5fC is selectively labeled with a chemical reagent that alters its base-pairing properties. During PCR, the modified 5fC is read as a thymine (T) by the DNA polymerase. By comparing the treated and untreated sequences, the original 5fC sites can be identified.
Workflow for CLEVER-seq
Caption: Workflow of CLEVER-seq for single-base 5fC mapping.
Detailed Protocol: CLEVER-seq
Materials and Reagents:
-
Genomic DNA from mESCs
-
Malononitrile or other suitable labeling reagent
-
DNA polymerase for PCR
-
Primers for specific loci or adapters for whole-genome amplification
-
Reagents for library preparation and sequencing
Step-by-Step Procedure:
-
Genomic DNA Preparation:
-
Isolate and purify high-quality genomic DNA.
-
-
Chemical Labeling:
-
Treat the genomic DNA with the labeling reagent (e.g., malononitrile) under optimized conditions to ensure specific and efficient labeling of 5fC.
-
-
PCR Amplification:
-
Perform PCR using a DNA polymerase that efficiently reads the chemically modified 5fC as a T.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the PCR products.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Identify positions where a C in the reference genome is read as a T in the sequencing data. These C-to-T transitions indicate the original location of a 5fC.
-
fC-CET is another bisulfite-free, single-base resolution method. It involves the chemical labeling of 5fC with an azido derivative of 1,3-indandione (AI), followed by click chemistry to attach a biotin moiety for enrichment. The chemical modification also induces a C-to-T transition during PCR.[5][6]
Principle of the Method
Similar to CLEVER-seq, fC-CET relies on a chemical modification of 5fC that causes a C-to-T conversion during PCR. The addition of a biotin tag allows for an optional enrichment step to increase the sensitivity of detection.[6]
Workflow for fC-CET
Caption: Workflow of fC-CET for single-base 5fC mapping with an optional enrichment step.
Detailed Protocol: fC-CET
Materials and Reagents:
-
Genomic DNA from mESCs
-
Azido-1,3-indandione (AI)
-
Biotin-alkyne (e.g., DBCO-PEG4-Biotin)
-
Streptavidin-coated magnetic beads (optional)
-
DNA polymerase for PCR
-
Reagents for library preparation and sequencing
Step-by-Step Procedure:
-
Chemical Labeling:
-
React genomic DNA with AI under mild conditions to specifically label 5fC.
-
Purify the DNA.
-
-
Enrichment (Optional):
-
If desired, enrich the biotinylated DNA fragments using streptavidin-coated magnetic beads as described in the chemical pulldown protocol. This can enhance the detection of low-abundance 5fC sites.
-
-
PCR and Sequencing:
-
Perform PCR on the labeled (and optionally enriched) DNA. The chemical modification on the 5fC will cause the polymerase to incorporate an adenine opposite it, resulting in a C-to-T transition in the final sequencing reads.
-
Prepare sequencing libraries and perform high-throughput sequencing.
-
-
Data Analysis:
-
Align reads and identify C-to-T transitions to map the locations of 5fC at single-base resolution.
-
Comparative Analysis of 5fC Profiling Methods
| Feature | 5fC Chemical Pulldown | CLEVER-seq / fC-CET (Single-Base Resolution) |
| Resolution | Locus-level (~200-500 bp) | Single-base |
| Principle | Affinity enrichment of biotin-labeled 5fC-containing DNA fragments. | Chemical modification of 5fC leading to a C-to-T conversion during PCR. |
| Advantages | - Robust and sensitive for detecting regions with clustered 5fC. - Relatively straightforward protocol. - Cost-effective for genome-wide screening. | - Provides the highest possible resolution. - Allows for precise localization of 5fC sites. - Can be quantitative. - Bisulfite-free methods avoid DNA degradation.[5] |
| Disadvantages | - Does not provide single-base resolution. - May be biased towards regions with higher densities of 5fC. | - Can be technically more demanding. - May require higher sequencing depth for accurate quantification. - Potential for incomplete chemical conversion or PCR bias. |
| Best Suited For | - Initial genome-wide screening of 5fC distribution. - Identifying broad genomic regions with dynamic 5fC changes. | - Fine-mapping of 5fC at specific loci. - Investigating the relationship between 5fC and other genomic features at high resolution. - Allele-specific 5fC analysis. |
Expert Insights and Causality Behind Experimental Choices
-
Starting Material is Key: The quality of the input genomic DNA is paramount for all methods. High molecular weight, pure DNA will ensure efficient enzymatic and chemical reactions. For mESCs, careful cell culture and harvesting are crucial to obtain a homogenous cell population.
-
Fragmentation Matters: The size of the DNA fragments will influence the resolution of enrichment-based methods and the efficiency of library preparation for all methods. Sonication is generally preferred over enzymatic digestion to minimize sequence bias.
-
Optimization of Chemical Reactions: The efficiency of the chemical labeling step is critical for the success of these protocols. It is advisable to perform pilot experiments to optimize reaction conditions (e.g., reagent concentrations, incubation times, and temperature) for your specific experimental setup.
-
Controls are Non-Negotiable: For enrichment-based methods, a "no-biotin" or "mock" pulldown control is essential to assess the level of non-specific binding. For single-base resolution methods, sequencing of untreated DNA is necessary to distinguish true 5fC sites from sequencing errors or single nucleotide polymorphisms.
-
Bioinformatic Rigor: The analysis of 5fC sequencing data requires specialized bioinformatic pipelines. For enrichment methods, robust peak calling algorithms are needed. For single-base resolution methods, careful filtering and statistical analysis are required to confidently identify C-to-T transitions that represent true 5fC sites.
Conclusion: Charting the 5fC Landscape in Embryonic Stem Cells
The ability to profile 5fC genome-wide in mouse embryonic stem cells is providing unprecedented insights into the dynamic nature of the epigenome. The choice between enrichment-based and single-base resolution methods will depend on the specific biological question being addressed. As our understanding of the roles of 5fC in pluripotency and differentiation grows, these powerful techniques will be indispensable for dissecting the intricate regulatory networks that govern early development. This guide provides a solid foundation for researchers to embark on their exploration of the 5fC epigenome, empowering them to generate high-quality, reproducible data that will drive the next wave of discoveries in stem cell biology and beyond.
References
-
Genome-wide Profiling of 5fC and 5caC. Epigenetics & Chromatin. [Link]
-
Xia, B., Han, D., Lu, X., et al. Bisulfite-free, base-resolution analysis of 5-formylcytosine at the genome scale. Nat Methods. 2015;12:1047-1050. [Link]
-
Raiber, E. A., Beraldi, D., Ficz, G., et al. Genome-wide distribution of 5-formylcytosine in embryonic stem cells is associated with transcription and depends on thymine DNA glycosylase. Genome Biol. 2012;13(8):R69. [Link]
-
Song, J., Zhang, Y., Chen, L., et al. Selective chemical labelling of 5-formylcytosine in DNA by fluorescent dyes. Chem Commun (Camb). 2012;48(80):9986-9988. [Link]
-
Booth, M. J., Branco, M. R., Ficz, G., et al. Quantitative sequencing of 5-methylcytosine and 5-hydroxymethylcytosine at single-base resolution. Science. 2012;336(6083):934-937. [Link]
-
Sun, Z., Liu, Y., Li, C., et al. Selective Chemical Labeling and Sequencing of 5-Hydroxymethylcytosine in DNA at Single-Base Resolution. Frontiers in Cell and Developmental Biology. 2021. [Link]
-
Li, Y., Liu, Y., Zhang, Y., et al. Gene specific-loci quantitative and single-base resolution analysis of 5-formylcytosine by compound-mediated polymerase chain reaction. Chemical Science. 2019;10(24):6149-6156. [Link]
-
Zhu, C., Gao, Y., Guo, H., et al. Single-Cell 5-Formylcytosine Landscapes of Mammalian Early Embryos and ESCs at Single-Base Resolution. Cell Stem Cell. 2017;20(5):720-731.e5. [Link]
-
fC-CET. Enseqlopedia. [Link]
-
Song, C. X., Szulwach, K. E., Fu, Y., et al. Selective chemical labeling reveals the genome-wide distribution of 5-hydroxymethylcytosine. Nat Biotechnol. 2011;29(1):68-72. [Link]
-
Sun, Z., Liu, Y., Li, C., et al. Selective Chemical Labeling and Sequencing of 5-Hydroxymethylcytosine in DNA at Single-Base Resolution. bioRxiv. 2021. [Link]
-
Song, C. X., & He, C. Selective chemical labeling reveals the genome-wide distribution of 5-hydroxymethylcytosine. Nature Biotechnology. 2011; 29(1), 68-72. [Link]
-
Zhu, C., Gao, Y., Guo, H., et al. Single-Cell 5-Formylcytosine Landscapes of Mammalian Early Embryos and ESCs at Single-Base Resolution. Cell Stem Cell. 2017;20(5):720-731.e5. [Link]
-
Raiber, E. A., Beraldi, D., Ficz, G., et al. Genome-wide distribution of 5-formylcytosine in embryonic stem cells is associated with transcription and depends on thymine DNA glycosylase. Genome Biology. 2012;13(8), R69. [Link]
-
Shen, L., Wu, H., Diep, D., et al. Genome-wide profiling of 5-formylcytosine reveals its roles in epigenetic priming. Cell. 2013;153(3):692-705. [Link]
-
Mouse Embryonic Stem Cell Culturing Protocols. Coriell Institute for Medical Research. [Link]
-
SOP: Propagation of wild-type and triple-H1-null mouse embryonic stem cells (Skoultchi Lab). UCSC Genome Browser. [Link]
-
Raiber, E. A., Beraldi, D., Ficz, G., et al. In vivo genome-wide profiling reveals a tissue-specific role for 5-formylcytosine. Genome Biology. 2014;15(4), R51. [Link]
-
A New Chemical Approach to the Efficient Generation of Mouse Embryonic Stem Cells. Springer Protocols. [Link]
-
Khateb, S., et al. Protocols to generate and isolate mouse myogenic progenitors both in vitro and in vivo. STAR Protocols. 2022;3(1), 101133. [Link]
-
Ma, C., et al. Protocol for Establishing Mouse Embryonic Stem Cells to Study Histone Inheritance Pattern at Single-Cell Resolution. STAR Protocols. 2020;1(3), 100178. [Link]
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Next-Generation Epigenomics: Bisulfite-Free Mapping of 5-Formylcytidine (5fC)
[1][2]
Executive Summary
5-Formylcytidine (5fC) is not merely an oxidative intermediate of DNA demethylation but a stable, functional epigenetic mark ("the seventh base") governing gene expression, chromatin conformation, and early embryonic development. Traditional bisulfite sequencing (BS-seq) is ill-suited for 5fC detection because it degrades >90% of input DNA and cannot distinguish 5fC from unmodified cytosine (without subtractive sequencing) or 5mC (depending on variants).
This Application Note details bisulfite-free methodologies for 5fC detection, focusing on fC-Seal (for sensitive enrichment) and fC-CET (for base-resolution mapping).[1] These protocols utilize "soft" chemistry to preserve DNA integrity, enabling analysis of low-input clinical samples and single cells.
Part 1: Technology Overview & Selection Guide
The Challenge of Bisulfite
-
Degradation: Harsh acidic/thermal conditions fragment DNA, precluding long-read sequencing and low-input analysis.[2]
-
Ambiguity: Standard BS-seq reads 5fC as Thymine (like unmethylated C), losing the signal.
-
Complexity: Subtractive methods (e.g., redBS-seq) require two libraries and high sequencing depth to infer 5fC computationally, introducing propagation errors.
The Solution: Chemical Labeling
We utilize the unique reactivity of the aldehyde group in 5fC to selectively label it without affecting 5mC, 5hmC, or C.
| Feature | fC-Seal (Enrichment) | fC-CET (Base-Resolution) |
| Principle | Chemical labeling + Biotin Pull-down | Chemical Cyclization + C-to-T Transition |
| Resolution | ~100-200 bp (Peak regions) | Single-base resolution |
| Input DNA | Low to Moderate (>10 ng) | Low (Single-cell compatible via CLEVER-seq) |
| DNA Damage | Negligible | Negligible |
| Primary Output | Identification of 5fC-rich domains | Exact quantification of 5fC sites |
| Cost | Low (Lower sequencing depth req.) | Moderate (Whole-genome depth req.) |
Part 2: Detailed Protocols
Protocol A: fC-Seal (Genome-Wide Enrichment)
Objective: To identify genomic regions enriched for 5fC using selective chemical labeling and affinity purification. Mechanism: 5fC is labeled with an azide-functionalized 1,3-indanedione derivative (AI-N3), followed by click chemistry with a biotin tag.
Reagents Required[1][2][3][4]
-
Labeling Buffer: 50 mM MES (pH 6.0).
-
Click Reagents: DBCO-Biotin (copper-free) or Biotin-alkyne + CuSO4/THPTA (copper-catalyzed).
-
Beads: Streptavidin C1 dynabeads.
Step-by-Step Workflow
-
Genomic DNA Preparation:
-
Fragment gDNA to ~300 bp using sonication (Covaris).
-
Perform End-Repair and A-tailing (ERAT).
-
Ligate sequencing adapters (e.g., Illumina TruSeq) before labeling to prevent adapter interference.
-
-
Selective Labeling (The "Seal"):
-
Biotinylation:
-
Purify DNA (SPRI beads, 1.8x).
-
Incubate with DBCO-Biotin (50 µM) at 37°C for 2 hours (Strain-promoted azide-alkyne cycloaddition).
-
-
Enrichment (Pull-down):
-
Wash Streptavidin beads (Tween-20/Tris wash buffers).
-
Incubate labeled DNA with beads for 30 mins at RT.
-
Stringency Wash: Wash 3x with high-salt buffer (2M NaCl) to remove non-specific binding.
-
Critical Step: Do not elute DNA. Perform PCR directly on the beads to avoid losing the biotin-tagged strands.
-
-
Library Amplification:
-
Add PCR master mix directly to the washed beads.
-
Cycle: 12-15 cycles (depending on input).
-
Purify supernatant (SPRI beads).
-
Protocol B: fC-CET (Bisulfite-Free Base Resolution)
Objective: To map 5fC at single-base resolution without bisulfite conversion.[1][5][6] Mechanism: 5fC is reacted with an indanedione derivative (e.g., AI or malononitrile) to form a cyclized adduct. During PCR, high-fidelity polymerases read this bulky adduct as a Thymine (T), resulting in a C-to-T transition specifically at 5fC sites.
Reagents Required[2][3][4]
-
Labeling Agent: 1,3-indanedione (AI) or Malononitrile (MN).
-
Reaction Buffer: Ammonium acetate (100 mM, pH 5.0) or MES.
-
Polymerase: High-fidelity polymerase capable of bypass (e.g., KAPA HiFi Uracil+ or equivalent).
Step-by-Step Workflow
-
Fragmentation & Ligation:
-
Fragment gDNA to 200-400 bp.
-
Ligate methylated adapters (5mC-adapters) if using any downstream steps that might affect C, though for pure fC-CET, standard adapters often suffice if the chemistry is strictly specific.
-
-
Chemical Cyclization:
-
Mix gDNA with 10 mM Indanedione (AI) in reaction buffer.
-
Incubate at 37°C for 1 hour.
-
Chemistry: The reaction forms a bicyclic adduct on the cytosine ring.
-
-
Purification:
-
Clean up using phenol-chloroform or SPRI beads to remove excess AI.
-
-
PCR Amplification (The "Conversion" Step):
-
Use a high-fidelity polymerase.
-
Result: 5fC sites are sequenced as T. Unmodified C and 5mC remain as C.
-
-
Sequencing:
-
Sequence on Illumina NovaSeq/NextSeq (PE150).
-
Part 3: Bioinformatics & Data Analysis[1][7][8][9]
Data Processing Pipeline
-
Trimming: Remove adapters (TrimGalore/Cutadapt).
-
Alignment:
-
fC-Seal: Align to reference genome (BWA-MEM). Call peaks using MACS2 (broad peak setting).
-
fC-CET: Align using a bisulfite-aware aligner (Bismark or BSMAP) in "directional" mode, even though no bisulfite was used. The aligner must handle C-to-T transitions.
-
-
Base Calling (fC-CET):
-
Sites reading as 'T' in the treated library but 'C' in the reference (and 'C' in an untreated control if available) are candidate 5fC sites.
-
Filter: Remove known SNPs (dbSNP).
-
Quantification: 5fC level = (Reads as T) / (Total Reads).
-
QC Metrics (Self-Validation)
-
Spike-in Controls: Add synthetic dsDNA oligos containing C, 5mC, 5hmC, and 5fC at known positions.
-
Success Criteria: Only 5fC positions should show C-to-T transition (fC-CET) or enrichment (fC-Seal).
-
-
Conversion Rate: Calculate based on the spike-in 5fC. Target >95% conversion/enrichment.
-
False Positive Rate: Calculate based on unmodified C spike-ins. Target <1%.
Part 4: Visualization of Mechanism & Workflow
Diagram 1: The fC-CET Chemical Mechanism
This diagram illustrates how "soft" chemistry mimics bisulfite's readout without the damage.
Caption: fC-CET Mechanism: Selective cyclization of 5fC induces a polymerase error (C->T) during PCR, enabling detection.[8]
Diagram 2: Experimental Workflow Decision Tree
Choosing the right path based on sample input and resolution needs.
Caption: Workflow selector: fC-Seal enriches for 5fC regions, while fC-CET maps individual sites via chemical transition.
References
-
Song, C. X., et al. (2013). Genome-wide detection of 5-formylcytosine in embryonic stem cells. Cell, 153(3), 678-691. Link
-
Xia, B., et al. (2015). Bisulfite-free, base-resolution analysis of 5-formylcytosine at the genome scale.[5][8] Nature Methods, 12(11), 1047-1050. Link
-
Zhu, C., et al. (2017). Single-Cell 5-Formylcytosine Sequencing (CLEVER-seq).[7] Cell Stem Cell, 20(5), 720-731. Link
-
Raiber, E. A., et al. (2017). Genome-wide distribution of 5-formylcytosine in embryonic stem cells is associated with transcription and depends on thymine DNA glycosylase. Genome Biology, 13(8), R69. Link
-
Li, J., et al. (2019). Chemical methods for 5-formylcytosine detection. Chemical Science, 10, 2689-2699. Link
Sources
- 1. Bisulfite-free and Base-resolution Analysis of 5-formylcytosine at Whole-genome Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2019136413A1 - Bisulfite-free, base-resolution identification of cytosine modifications - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and investigation of the this compound modified, anticodon stem and loop of the human mitochondrial tRNAMet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bisulfite-free, base-resolution analysis of 5-formylcytosine at the genome scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical-labeling-enabled C-to-T Conversion Sequencing (CLEVER-seq) Service, By Analysis Methods | CD BioSciences [epigenhub.com]
- 8. Bisulfite-free, base-resolution analysis of 5-formylcytosine at whole-genome scale-Center For Life Sciences [cls.edu.cn]
Troubleshooting & Optimization
Technical Support Center: High-Sensitivity Quantification of 5-Formylcytidine (5fC)
Status: Operational Operator: Senior Application Scientist Ticket ID: 5fC-QUANT-001
Introduction: The "Dark Matter" of the Epigenome
Welcome to the technical support hub for oxidized cytosine variants. You are likely here because your quantification data for 5-Formylcytidine (5fC) is inconsistent, or your signals are buried in the noise.
The Core Challenge: 5fC is not merely "another base"; it is a highly reactive, low-abundance intermediate (20–200 ppm of total cytosine) produced by TET-mediated oxidation of 5-methylcytosine (5mC). Unlike 5mC, which is stable, 5fC possesses an aldehyde group at the C5 position. This chemical moiety is the root cause of most quantification failures—it reacts with amines, forms hydrates, and degrades during standard bisulfite workflows.
This guide bypasses standard textbook protocols to address the specific failure points in 5fC analysis.
Module 1: Sample Preparation & Stability (The Pre-Analytical Phase)
User Issue: "My 5fC signal degrades between extraction and analysis."
Root Cause Analysis
The aldehyde group on 5fC is electrophilic. In standard biological buffers (especially those containing primary amines like Tris), 5fC can form Schiff bases. Furthermore, 5fC is sensitive to deformylation, potentially reverting to cytosine or degrading under harsh conditions.
Troubleshooting Protocol: Chemical Stabilization
Step 1: Buffer Selection
-
Avoid: Tris-HCl or Glycine buffers during initial lysis if immediate downstream processing isn't possible.
-
Use: Phosphate (PBS) or HEPES buffers for cell lysis.
Step 2: Derivatization (The "Lock-In" Strategy) To quantify 5fC reliably by LC-MS/MS, you must stabilize the aldehyde group before digestion.
-
Reagent: O-ethylhydroxylamine (EtONH2) or Malononitrile.
-
Mechanism: EtONH2 reacts with the aldehyde to form an oxime derivative. This prevents cross-linking and shifts the mass, moving the analyte away from the "chemical noise" of the matrix.
-
Protocol Insight:
-
Add 10 mM EtONH2 to the genomic DNA solution.
-
Incubate at 37°C for 2 hours (pH 5.0 is optimal for oxime formation).
-
Proceed to nucleoside digestion.
-
Critical Check: If using Malononitrile (as in CLEVER-seq), the reaction is highly efficient (>90%) but requires specific pH control. Ensure your pH is strictly maintained at 8.0–8.5 for malononitrile labeling.
Module 2: LC-MS/MS Quantification (The Analytical Phase)
User Issue: "I see a peak for 5mC and 5hmC, but 5fC is below the Limit of Detection (LOD)."
Root Cause Analysis
5fC abundance is 10–100x lower than 5hmC. In standard ESI-MS, unmodified 5fC ionizes poorly and co-elutes with matrix contaminants.
Advanced Protocol: Derivatization-Assisted LC-MS/MS
Why this works: Labeling with 2-bromo-1-(4-diethylaminophenyl)-ethanone (BDEPE) or similar reagents adds a hydrophobic tag and a pre-charged quaternary amine, increasing ionization efficiency by up to 300-fold.
Workflow Visualization:
Figure 1: High-sensitivity LC-MS/MS workflow incorporating chemical labeling to boost ionization efficiency and separate the analyte from matrix interference.
Mass Transitions (MRM Setup):
-
5fC (Unlabeled): Precursor 254.1
Product 138.1 (Loss of sugar). -
5fC-EtONH2 (Derivatized): Precursor 297.1
Product 181.1.-
Note: The mass shift (+43 Da) moves the peak into a cleaner region of the chromatogram.
-
Module 3: Sequencing-Based Mapping (The Genomic Phase)
User Issue: "I cannot distinguish 5fC from Thymine or Cytosine in my sequencing data."
The Bisulfite Blind Spot
Standard Bisulfite Sequencing (BS-Seq) is destructive to 5fC information.
-
Standard BS: 5fC
5-formyluracil Uracil Reads as Thymine (T) . -
Result: You cannot distinguish 5fC from unmethylated Cytosine (which also reads as T).
Solution: Differential Sequencing Strategies
To map 5fC, you must alter its chemical fate before bisulfite treatment.
Method A: Reduced Bisulfite Sequencing (redBS-Seq) [1]
-
Chemistry: Use Sodium Borohydride (
) to reduce 5fC to 5hmC. -
Logic: 5hmC is resistant to bisulfite deamination (reads as C).
-
Calculation:
-
Note: This is a subtractive method, which increases noise/error propagation.
-
Method B: fCAB-Seq (Chemical-Assisted Bisulfite Sequencing)
-
Chemistry: Protect 5fC with O-ethylhydroxylamine (EtONH2).
-
Logic: The oxime derivative resists deamination.
-
Readout: Protected 5fC reads as C .
-
Calculation: Compare with standard BS to identify sites that switched from T (in BS) to C (in fCAB).
Method C: CLEVER-seq (Single Cell / Low Input)
-
Chemistry: Malononitrile labeling.
-
Logic: Induces a specific C-to-T transition during amplification/sequencing that is distinct from bisulfite conversion artifacts.
Data Interpretation Guide
| Method | Treatment | 5mC Reads As | 5hmC Reads As | 5fC Reads As | Unmethylated C Reads As |
| Standard BS-Seq | Bisulfite | C | C | T (Uracil) | T |
| redBS-Seq | NaBH4 + Bisulfite | C | C | C (Reduced to 5hmC) | T |
| fCAB-Seq | EtONH2 + Bisulfite | C | C | C (Protected) | T |
| oxBS-Seq | Oxidation + Bisulfite | C | T (Oxidized to 5fC | T | T |
Decision Tree: Choosing the Right Workflow
Figure 2: Strategic decision tree for selecting the appropriate 5fC quantification method based on resolution needs and sample availability.
References
-
Ito, S., et al. (2011). Tet Proteins Can Convert 5-Methylcytosine to 5-Formylcytosine and 5-Carboxylcytosine.[2] Science.
-
Raiber, E. A., et al. (2012). Genome-wide distribution of 5-formylcytosine in embryonic stem cells is associated with transcription and depends on thymine DNA glycosylase. Genome Biology.
-
Booth, M. J., et al. (2014). Quantitative sequencing of 5-formylcytosine in DNA at single-base resolution. Nature Chemistry.
-
Song, C. X., et al. (2013). Genome-wide Profiling of 5-Formylcytosine Reveals Its Roles in Epigenetic Priming.[2] Cell.
-
Zhu, C., et al. (2017). Single-Cell 5-Formylcytosine Landscapes of Mammalian Early Embryos and ESCs at Single-Base Resolution. Cell Stem Cell. (CLEVER-seq methodology)
-
Yuan, B. F., et al. (2017). Determination of formylated DNA and RNA by chemical labeling combined with mass spectrometry analysis. Analytica Chimica Acta. (Derivatization for MS)
Sources
Technical Support Center: Minimizing DNA Degradation During 5fC Chemical Treatment
<
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the challenges of working with 5-formylcytosine (5fC) and to offer robust troubleshooting strategies to preserve the integrity of your DNA samples during chemical analysis.
Introduction: Understanding the Challenge of 5fC Analysis
5-formylcytosine (5fC) is a critical intermediate in the active DNA demethylation pathway, where 5-methylcytosine (5mC) is iteratively oxidized by Ten-eleven translocation (TET) enzymes.[1][2][3][4] While essential for epigenetic reprogramming, 5fC is present in the genome at very low levels, making its detection and mapping a significant technical challenge.[5]
Many traditional methods for analyzing DNA modifications, such as bisulfite sequencing, rely on harsh chemical treatments to distinguish between different cytosine variants.[6][7][8] These treatments, which often involve low pH and high temperatures, can lead to substantial DNA degradation, including depurination and strand scission.[9][10] This degradation is a major bottleneck, resulting in low DNA yields, biased library preparation, and inaccurate quantification of 5fC.[5][9] This guide will walk you through the common pitfalls and provide actionable solutions to maintain DNA integrity.
Part 1: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your experiments.
Question 1: After my chemical conversion protocol, I see significant smearing on an agarose gel and my DNA yield is extremely low. What's happening and how can I fix it?
Answer:
Potential Cause: Severe DNA degradation is the most likely culprit. The chemical conditions required for many 5fC conversion protocols, particularly traditional bisulfite-based methods, are inherently harsh. The primary mechanism of damage is acid-catalyzed depurination followed by strand cleavage (beta-elimination) under high heat.[9][10]
Recommended Solutions:
-
Optimize Reaction pH: DNA is most stable in a neutral pH range of 5 to 9.[11][12] Many bisulfite protocols operate at a pH of 5.0, which is on the edge of this stable range and can promote depurination.[9][11][12]
-
Action: Ensure your bisulfite solution is freshly prepared and the pH is accurately buffered to 5.0. Do not let the pH drop lower. After the conversion reaction, ensure the desulfonation step is sufficiently alkaline (pH > 9) to stop the acid-driven degradation, but be aware that very high pH can also damage DNA.[11][12][13]
-
-
Reduce Incubation Temperature and Time: High temperatures accelerate both the desired cytosine conversion and the undesired DNA degradation.
-
Action: While older protocols called for long incubations (5-16 hours), many modern kits and optimized protocols have significantly reduced this time.[9] Experiment with the lower end of the recommended incubation time for your specific kit or protocol. If you are using a thermal cycler, ensure the temperature is accurate and uniform.
-
-
Assess Input DNA Quality: Starting with high-quality, high-molecular-weight DNA is critical. Degraded or nicked DNA will be more susceptible to further fragmentation.
-
Action: Before starting, run an aliquot of your genomic DNA on an agarose gel to confirm its integrity. Avoid excessive vortexing or repeated freeze-thaw cycles. Store DNA in a buffered solution like TE buffer (pH 8.0), as storage in water can lead to a drop in pH and subsequent degradation.[14]
-
-
Consider a Milder, Alternative Method: If optimization fails, your DNA type may be particularly sensitive. Bisulfite-free methods are now available that are much gentler on DNA.[15][16]
| Parameter | Standard Bisulfite (High Degradation Risk) | Optimized/Milder Approach (Lower Degradation Risk) |
| pH | ~5.0 | Strictly maintained at 5.0; proper alkaline desulfonation. |
| Temperature | 50-70°C | Use the lowest effective temperature (e.g., 50°C). |
| Incubation Time | 5-16 hours | Shorten to 1-4 hours with optimized reagents. |
| Reagents | Sodium Bisulfite | Commercial kits with protective agents; enzymatic methods (TAPS, EM-seq).[15][17][18] |
Question 2: My qPCR-based quantification of converted DNA shows very low amplification efficiency for longer amplicons compared to shorter ones. Why is this happening?
Answer:
Potential Cause: This is a classic sign of random DNA fragmentation. The chemical treatment has introduced random breaks along the DNA strands. While shorter fragments may remain intact and amplifiable, the probability of finding a fully intact template for a longer PCR product decreases significantly as the rate of fragmentation increases.[9]
Recommended Solutions:
-
Perform a DNA Integrity QC Assay: Before proceeding to expensive downstream applications like sequencing, it's crucial to assess the level of fragmentation.
-
Action: Implement a PCR-based quality control assay.[9] Design two or more qPCR primer sets for a control gene, with one set amplifying a short fragment (~100-150 bp) and another amplifying a longer fragment (~400-600 bp). A significant increase in the Cq value for the long amplicon compared to the short one indicates fragmentation.
-
-
Reduce Chemical Harshness: The same factors that cause overall low yield contribute to fragmentation.
-
Action: Revisit the solutions from Question 1: strictly control pH, lower the incubation temperature, and reduce the reaction time. Even small adjustments can have a significant impact on preserving fragment length.
-
-
Switch to a Non-Destructive Method: For applications requiring long-read sequencing or analysis of large genomic regions, preserving DNA length is paramount.
-
Action: Methods like TAPS or EM-seq are specifically designed to be non-destructive and maintain DNA integrity, resulting in much longer library insert sizes compared to bisulfite sequencing.[15][19][21] TAPS, for example, uses mild enzymatic oxidation followed by chemical reduction, which does not cause the same level of strand scission.[19][21]
-
Question 3: My sequencing results show a strong GC bias. Is this related to DNA degradation?
Answer:
Potential Cause: Yes, this is often linked to the chemical treatment. GC-rich regions of the genome can form stable secondary structures that are resistant to the denaturation step required for efficient bisulfite conversion.[22] Incomplete denaturation means that cytosines within these structures are not single-stranded and are therefore not converted, leading them to be falsely identified as methylated. Conversely, some aggressive treatments designed to open these regions can cause even more degradation, leading to their underrepresentation in the final library.
Recommended Solutions:
-
Optimize Denaturation: Complete denaturation is essential for uniform conversion.[8][22]
-
Action: Ensure your initial denaturation step (often NaOH treatment or heat) is performed exactly as per the protocol. For GC-rich templates, you may need to use a protocol specifically optimized for such regions, which might include different denaturing agents or temperatures.
-
-
Use an Enzymatic Method: Enzymatic conversion methods often exhibit more uniform coverage across the genome with reduced GC bias.
Part 2: Frequently Asked Questions (FAQs)
-
What is the primary chemical mechanism of DNA degradation during bisulfite treatment? The main cause is depurination, where the glycosidic bond between the purine base (adenine or guanine) and the deoxyribose sugar is broken under acidic conditions (pH ~5.0).[9] This creates an apurinic (AP) site, which is unstable and readily undergoes strand cleavage through a process called beta-elimination, especially at high temperatures.
-
How does the chemical treatment for 5fC differ from that for 5mC? Standard bisulfite sequencing cannot distinguish 5mC from 5-hydroxymethylcytosine (5hmC), as both are resistant to deamination.[23] 5fC, however, is susceptible to deamination under bisulfite conditions and is read as unmethylated cytosine.[20][23] To specifically map 5fC, methods like fC-CET or specialized chemical labeling are required, which can have their own impacts on DNA integrity.[5] Methods like oxidative bisulfite sequencing (oxBS-seq) can distinguish 5mC from 5hmC by chemically oxidizing 5hmC to 5fC, which is then read as a 'T' after bisulfite treatment.[23]
-
Are there any additives I can use to protect my DNA? Some commercial kits include proprietary "DNA protectant" reagents. While their exact composition is often not disclosed, they are designed to scavenge free radicals and minimize non-specific DNA damage during the harsh chemical incubation.
-
My input DNA is from FFPE tissue and is already fragmented. What is the best approach? FFPE DNA is notoriously difficult to work with. Given its already fragmented and cross-linked nature, you must use the gentlest method possible.
-
Start with a robust FFPE DNA extraction protocol that includes a de-crosslinking step.
-
Quantify and qualify the DNA carefully.
-
Strongly consider using a non-destructive enzymatic method like EM-seq or a mild chemical method like TAPS, as traditional bisulfite sequencing will likely result in the complete loss of usable material.[15]
-
Part 3: Key Experimental Protocols
Protocol 1: QC of Post-Treatment DNA Integrity via qPCR
This protocol allows you to assess the level of DNA fragmentation after your chemical treatment.
Materials:
-
Chemically treated DNA sample
-
Untreated genomic DNA (as a control)
-
qPCR Master Mix (SYBR Green-based)
-
Nuclease-free water
-
Primer Set 1 (Short Amplicon, e.g., 120 bp)
-
Primer Set 2 (Long Amplicon, e.g., 550 bp) for the same gene
Procedure:
-
Prepare DNA Dilutions: Dilute both your treated and untreated DNA to the same concentration (e.g., 1 ng/µL).
-
Set Up qPCR Reactions: For each DNA sample (treated and untreated), prepare four reactions in duplicate:
-
Sample + Primer Set 1
-
Sample + Primer Set 2
-
NTC (No Template Control) + Primer Set 1
-
NTC (No Template Control) + Primer Set 2
-
-
Run qPCR: Perform the qPCR according to your instrument's standard protocol.
-
Analyze Data:
-
Calculate the average Cq value for each duplicate.
-
For the untreated DNA, the Cq values for the short and long amplicons should be very similar (ΔCq ≈ 0-1).
-
For the treated DNA, calculate the ΔCq = (Cq of Long Amplicon) - (Cq of Short Amplicon).
-
Interpretation: A ΔCq > 2 indicates significant fragmentation. A ΔCq > 5 suggests severe degradation, and the sample may not be suitable for most downstream applications.[9]
-
Part 4: Visualizing the Process
Diagram 1: Mechanism of DNA Degradation
This diagram illustrates the chemical pathway leading to DNA strand breaks during harsh, acidic treatment.
Caption: Workflow of acid-catalyzed DNA degradation during chemical treatment.
Diagram 2: Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and solving issues related to DNA degradation.
Caption: A decision tree for troubleshooting DNA degradation issues.
Part 5: References
-
Grunau, C., Clark, S. J., & Rosenthal, A. (2001). A new method for accurate assessment of DNA quality after bisulfite treatment. Nucleic Acids Research, 29(13), e65-5. [Link]
-
Scilit. (n.d.). A new method for accurate assessment of DNA quality after bisulfite treatment. [Link]
-
Song, C. X., et al. (2016). Bisulfite-free and Base-resolution Analysis of 5-formylcytosine at Whole-genome Scale. Nature Biotechnology, 34, 1053–1057. [Link]
-
Wikipedia. (n.d.). Bisulfite sequencing. [Link]
-
Wikipedia. (n.d.). TET-assisted pyridine borane sequencing. [Link]
-
Wang, J., et al. (2025). Ultra-mild bisulfite outperforms existing methods for 5-methylcytosine detection with low input DNA. bioRxiv. [Link]
-
Luo, C., et al. (2021). Single-cell bisulfite-free 5mC and 5hmC sequencing with high sensitivity and scalability. Nucleic Acids Research, 49(16), e91. [Link]
-
Smietana, M., et al. (2023). Impact of organic chemistry conditions on DNA durability in the context of DNA-encoded library technology. RSC Chemical Biology, 4(9), 685-697. [Link]
-
Tran, H. T. M., et al. (2020). An Internal Control for Evaluating Bisulfite Conversion in the Analysis of Short Stature Homeobox 2 Methylation in Lung Cancer. OncoTargets and Therapy, 13, 11139–11150. [Link]
-
OxCODE. (n.d.). Epigenetic sequencing using TAPS. [Link]
-
Ecsedi, M., & Hernandez-Vargas, H. (2019). Latest techniques to study DNA methylation. Essays in Biochemistry, 63(6), 709–721. [Link]
-
Illumina Support Center. (n.d.). Using TAPS Support. [Link]
-
Liu, Y., et al. (2021). Subtraction-free and bisulfite-free specific sequencing of 5-methylcytosine and its oxidized derivatives at base resolution. Nature Communications, 12(1), 740. [Link]
-
Google Patents. (n.d.). Compositions and methods related to tet-assisted pyridine borane sequencing for cell-free dna.
-
SignaGen Laboratories. (2025). How Does pH Affect DNA Stability? [Link]
-
Lee, S. H., et al. (2011). Effects of Storage Buffer and Temperature on the Integrity of Human DNA. The Korean Journal of Clinical Laboratory Science, 44(1), 24-30. [Link]
-
Maiti, A., & Drohat, A. C. (2011). Divergent mechanisms for enzymatic excision of 5-formylcytosine and 5-carboxylcytosine from DNA. The Journal of biological chemistry, 286(40), 35334–35339. [Link]
-
Delaney, J. C., & Smeester, L. (2022). Chemical and enzymatic modifications of 5-methylcytosine at the intersection of DNA damage, repair, and epigenetic reprogramming. DNA repair, 116, 103362. [Link]
-
Bivehed, E., et al. (2023). DNA integrity under alkaline conditions: An investigation of factors affecting the comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 891, 503680. [Link]
-
Iwan, K., et al. (2017). 5-Formylcytosine to cytosine conversion by C–C bond cleavage in vivo. Nature Chemical Biology, 13, 613-615. [Link]
-
ResearchGate. (n.d.). Site-specific quantification of 5-carboxylcytosine in DNA by chemical conversion coupled with ligation-based PCR. [Link]
-
Demystifying Medicine. (2024). DNA Extraction Troubleshooting Tips. YouTube. [Link]
-
Mill, J., & Petronis, A. (2010). Bisulfite Sequencing of DNA. Current protocols in molecular biology, Chapter 7, Unit 7.9.1-17. [Link]
-
Booth, M. J., et al. (2013). Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine. Nature protocols, 8(10), 1841–1851. [Link]
-
ResearchGate. (n.d.). Principle of DNA methylation analysis by bisulfite treatment. [Link]
-
DNA Genotek. (n.d.). Troubleshooting guide for PG-100 sample collection and extraction. [Link]
-
Li, Y., & Tollefsbol, T. O. (2011). DNA methylation detection: bisulfite genomic sequencing analysis. Methods in molecular biology (Clifton, N.J.), 791, 11–21. [Link]
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Mill, J., & Petronis, A. (2010). Bisulfite sequencing of DNA. Current protocols in molecular biology, Chapter 7, Unit 7.9. [Link]
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Navigating the Challenges of GC-Rich Regions in 5fC Sequencing: A Technical Guide
Overview
Welcome to the technical support center for 5-formylcytosine (5fC) sequencing. As a Senior Application Scientist, I've designed this guide to address a critical bottleneck in the field: the accurate and efficient sequencing of GC-rich regions. These areas, characterized by a high proportion of guanine (G) and cytosine (C) bases, are notoriously difficult to analyze due to their propensity to form stable secondary structures like hairpins.[1][2][3][4] This can lead to polymerase stalling, incomplete amplification, and biased library representation, ultimately compromising the integrity of your 5fC sequencing data.[1][2][3][5]
This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges. We will delve into the underlying causes of these issues and provide actionable solutions, from optimizing library preparation to refining PCR conditions.
I. Troubleshooting Guide: Conquering GC-Bias in Your 5fC Workflow
This section is designed to address specific problems you may encounter during your 5fC sequencing experiments, with a focus on overcoming the hurdles presented by GC-rich DNA.
Q1: I'm experiencing low library yields after bisulfite conversion or enzymatic treatment of my GC-rich DNA. What's causing this and how can I improve it?
A1: Low library yields from GC-rich samples are a common issue stemming from two primary factors: DNA degradation during harsh bisulfite treatment and inefficient enzymatic reactions in compacted chromatin regions.
-
The "Why": Traditional bisulfite sequencing involves harsh chemical treatments that can lead to significant DNA fragmentation, particularly in regions that are already structurally complex.[6][7] While enzymatic conversion methods, such as those using TET2 and APOBEC3A, are gentler, their efficiency can be hindered in tightly packed, GC-rich areas of the genome.[8][9]
-
The Solution: A Multi-pronged Approach
-
Embrace Enzymatic Conversion: Whenever possible, opt for enzymatic methods for 5fC analysis. Kits like NEBNext® Enzymatic Methyl-seq (EM-seq) have been shown to provide more uniform GC coverage and higher library yields compared to bisulfite-based methods.[8][9][10] These methods minimize DNA damage, leading to more intact template molecules for downstream amplification.[8][10]
-
Optimize DNA Fragmentation: Before library preparation, ensure your DNA is sheared to the optimal size range for your sequencing platform. For GC-rich regions, slightly smaller fragments may be beneficial as they are less likely to form complex secondary structures that can inhibit subsequent enzymatic steps.
-
Enhance Ligation Efficiency: GC-rich DNA can be a challenging substrate for ligases. Consider using a ligation master mix specifically formulated for difficult templates. Additionally, ensure your DNA is free of contaminants that can inhibit enzymatic reactions.[11]
-
Q2: My PCR amplification of 5fC libraries from GC-rich regions is inefficient, resulting in low yields and non-specific products. How can I optimize my PCR?
A2: Inefficient PCR amplification of GC-rich templates is a major contributor to biased 5fC sequencing data.[12][13][14][15] The high melting temperature and stable secondary structures of these regions impede primer annealing and polymerase extension.[1][5][16]
-
The "Why": The three hydrogen bonds between G and C bases make GC-rich DNA more thermostable than AT-rich regions.[1] This requires higher denaturation temperatures during PCR. Furthermore, these regions can fold back on themselves, creating physical barriers that block the DNA polymerase.[1][2]
-
The Solution: A Strategic Combination of Reagents and Cycling Conditions
-
Choose the Right Polymerase: Standard Taq polymerases often struggle with GC-rich templates.[5] Opt for high-fidelity DNA polymerases specifically engineered for GC-rich PCR.[5][17][18][19] Look for enzymes with high processivity and strand-displacement activity.[2] Some polymerases are even supplied with specialized GC-rich buffers or enhancers.[1][4]
-
Incorporate PCR Additives: Several additives can be used to improve the amplification of GC-rich DNA by reducing secondary structures and lowering the melting temperature.[20][21][22]
Additive Mechanism of Action Recommended Concentration Considerations Betaine Reduces the formation of secondary structures by equalizing the melting temperatures of GC and AT base pairs.[20][23] 0.1M - 3.5M[21] Can inhibit some polymerases at high concentrations. DMSO (Dimethyl Sulfoxide) Disrupts base pairing and helps to denature DNA.[20][21] 2% - 10%[20] Can reduce Taq polymerase activity by up to 50% at 10%.[21] Formamide Lowers the DNA melting temperature.[20][21] 1% - 5%[20][21] Can be inhibitory to some polymerases. 7-deaza-dGTP A dGTP analog that reduces the stability of GC base pairing, thereby minimizing secondary structure formation.[1][21][22] Replace 75% of the dGTP in the reaction.[22] May affect downstream applications like restriction digests. -
Optimize PCR Cycling Conditions:
-
Increase Denaturation Temperature and Time: Use a higher initial denaturation temperature (e.g., 98°C) and extend the denaturation time in each cycle to ensure complete separation of the DNA strands.[4]
-
Employ a "Touchdown" PCR Protocol: Start with a high annealing temperature and gradually decrease it in subsequent cycles. This enhances specificity in the initial cycles.
-
Utilize a 2-Step PCR Protocol: Combining the annealing and extension steps at a higher temperature can be effective for GC-rich templates, especially when using primers with a high melting temperature.[16]
-
-
Q3: My sequencing data shows a significant GC bias, with underrepresentation of GC-rich regions. How can I correct for this during data analysis?
A3: Even with optimized lab protocols, some degree of GC bias may persist in the final sequencing data.[14] Fortunately, bioinformatic tools can be used to correct for this bias.
-
The "Why": The underrepresentation of GC-rich fragments is a direct consequence of the challenges in library preparation and PCR amplification discussed previously.[12][14][24]
-
The Solution: Bioinformatic Correction
-
GC Content Bias Correction Tools: Several software packages are available to correct for GC bias in sequencing data. These tools typically work by modeling the relationship between GC content and read coverage and then adjusting the read counts accordingly.
-
Normalization Strategies: When comparing methylation levels across different samples, it is crucial to employ normalization methods that account for variations in sequencing depth and GC content.
-
II. Frequently Asked Questions (FAQs)
Q: What is 5fC and why is it important to study?
A: 5-formylcytosine (5fC) is an important intermediate in the active DNA demethylation pathway, where 5-methylcytosine (5mC) is converted back to unmodified cytosine.[7][25][26] This process is crucial for gene regulation, cellular differentiation, and development.[27] Studying 5fC provides valuable insights into the dynamic nature of the epigenome.[25][28]
Q: Are there alternatives to bisulfite sequencing for 5fC analysis?
A: Yes, several bisulfite-free methods have been developed for 5fC detection. These include:
-
fC-CET (5fC-cyclization enabled C-to-T transition): A chemical labeling method that allows for the specific detection of 5fC without DNA degradation.[7][25]
-
MAB-Seq (Methylation-assisted bisulfite sequencing): This method can simultaneously map 5fC and 5-carboxylcytosine (5caC).[26][29]
-
Enzymatic Methods (e.g., EM-seq): These approaches use enzymes to protect 5mC and 5-hydroxymethylcytosine (5hmC) from deamination, while unmodified cytosines are converted to uracil.[8][10] These methods are generally gentler on the DNA and can reduce GC bias.[9]
Q: How can I assess the quality of my 5fC sequencing library before sequencing?
A: It is crucial to perform quality control checks on your library. Use a Bioanalyzer or similar instrument to assess the size distribution and concentration of your library. A successful library will show a distinct peak at the expected size with minimal adapter-dimer contamination. For GC-rich samples, also check for a broad or smeared peak which might indicate inefficient amplification or fragmentation.
III. Experimental Workflows and Diagrams
To provide a clearer understanding of the key processes, the following diagrams illustrate the 5fC sequencing workflow and the enzymatic conversion process.
Caption: The enzymatic conversion process for 5fC sequencing.
References
-
PCR Biosystems. (n.d.). Polymerases for GC-Rich PCR. Retrieved from [Link]
-
Bitesize Bio. (2025, April 12). Better Than Betaine: PCR Additives That Actually Work. Retrieved from [Link]
-
Takara Bio. (n.d.). PCR kits for GC-rich targets. Retrieved from [Link]
-
Biocompare. (2022, June 27). Great DNA Polymerase for GC Rich PCR. Retrieved from [Link]
-
He, C., et al. (2016). Bisulfite-free and Base-resolution Analysis of 5-formylcytosine at Whole-genome Scale. Nature Methods, 12(11), 1047–1050. [Link]
-
Liu, Y., et al. (2019). Ultrafast bisulfite sequencing detection of 5-methylcytosine in DNA and RNA. Nature Communications, 10(1), 1-10. [Link]
-
Tilak, M. K., Botero-Castro, F., Galtier, N., & Nabholz, B. (2018). Illumina Library Preparation for Sequencing the GC-Rich Fraction of Heterogeneous Genomic DNA. Genome biology and evolution, 10(2), 595–601. [Link]
-
Vaisvila, R., et al. (2021). Enzymatic methyl sequencing detects DNA methylation at single-base resolution from picograms of DNA. Genome Research, 31(7), 1280-1289. [Link]
-
He, C., et al. (2015). Bisulfite-free, base-resolution analysis of 5-formylcytosine at the genome scale. Nature Methods, 12(11), 1047-1050. [Link]
-
Wu, H., & Zhang, Y. (2017). Direct enzymatic sequencing of 5-methylcytosine at single-base resolution. Nature Biotechnology, 35(12), 1176-1182. [Link]
-
Booth, M. J., et al. (2014). Quantitative sequencing of 5-formylcytosine in DNA at single-base resolution. Nature Chemistry, 6(5), 435-440. [Link]
-
KAPA Biosystems. (n.d.). High-fidelity amplification of GC-rich DNA. Retrieved from [Link]
-
MU Genomics Technology Core. (n.d.). Sanger Sequencing Services | Troubleshooting Guide. Retrieved from [Link]
-
CD BioSciences. (n.d.). Genome-wide Profiling of 5fC and 5caC. Retrieved from [Link]
-
Cold Spring Harbor Protocols. (2019). Polymerase Chain Reaction (PCR) Amplification of GC-Rich Templates. Retrieved from [Link]
-
Tilak, M. K., Botero-Castro, F., Galtier, N., & Nabholz, B. (2018). Illumina Library Preparation for Sequencing the GC-Rich Fraction of Heterogeneous Genomic DNA. Genome biology and evolution, 10(2), 595–601. [Link]
-
New England Biolabs. (2024, December 17). NEBNext® Enzymatic Methyl-seq Kit Workflow. Retrieved from [Link]
-
CD Genomics. (n.d.). How to Troubleshoot Sequencing Preparation Errors (NGS Guide). Retrieved from [Link]
-
He, Y. F., et al. (2011). Genome-wide analysis reveals TET- and TDG-dependent 5-methylcytosine oxidation dynamics. Cell, 146(5), 811-823. [Link]
-
Benjamini, Y., & Speed, T. P. (2012). Summarizing and correcting the GC content bias in high-throughput sequencing. Nucleic acids research, 40(10), e72. [Link]
-
Broad Institute. (n.d.). Aiding DNA Amplification of GC-rich Regions in the Human Genome for Illumina Sequencing. Retrieved from [Link]
-
Lewin, J., et al. (2025, October 3). Comprehensive comparison of enzymatic and bisulfite DNA methylation analysis in clinically relevant samples. Clinical Epigenetics, 14(1), 1-14. [Link]
-
Wu, H., et al. (2016). Methylation-assisted bisulfite sequencing to simultaneously map 5fC and 5caC on a genome-wide scale for DNA demethylation analysis. Nature Protocols, 11(6), 1073-1085. [Link]
-
IRIC Genomics Platform. (n.d.). Troubleshooting Your Data. Retrieved from [Link]
-
Al-Badran, B., & Al-Marjani, M. F. (2020). PCR procedures to amplify GC-rich DNA sequences of Mycobacterium bovis. bioRxiv. [Link]
-
Bitesize Bio. (n.d.). Problems Amplifying GC-rich regions? 5 Easy Solutions. Retrieved from [Link]
-
CD Genomics. (n.d.). 5fC Sequencing: Unlock Key Epigenetic Insights with Advanced DNA Profiling. Retrieved from [Link]
-
Ivanov, M., et al. (2026, January 15). Comparison of whole-genome bisulfite sequencing library preparation strategies identifies sources of biases affecting DNA methylation data. Genome Biology, 22(1), 1-18. [Link]
-
Lister, R., et al. (2013). MethylC-seq library preparation for base-resolution whole-genome bisulfite sequencing. Nature Protocols, 8(9), 1740-1753. [Link]
-
MGH DNA Core. (n.d.). Sanger DNA Sequencing: Troubleshooting. Retrieved from [Link]
Sources
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- 4. bitesizebio.com [bitesizebio.com]
- 5. pcrbio.com [pcrbio.com]
- 6. Ultrafast bisulfite sequencing detection of 5-methylcytosine in DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 162.105.205.69 [162.105.205.69]
- 8. genome.cshlp.org [genome.cshlp.org]
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- 10. youtube.com [youtube.com]
- 11. How to Troubleshoot Sequencing Preparation Errors (NGS Guide) - CD Genomics [cd-genomics.com]
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Mal-Seq for 5fC Technical Support Center: Overcoming Partial Conversion Challenges
Welcome to the Technical Support Center for Mal-Seq applications. As Senior Application Scientists, we understand that navigating the nuances of novel sequencing technologies is critical for groundbreaking research. This guide is designed to provide you, our fellow researchers, scientists, and drug development professionals, with in-depth technical guidance and field-proven insights to overcome the specific challenge of partial conversion in Malononitrile Sequencing (Mal-Seq) for 5-formylcytosine (5fC) detection.
Our philosophy is to empower you not just with protocols, but with a deep understanding of the underlying chemistry and experimental logic. This guide is structured to provide a comprehensive resource, from understanding the core problem to detailed troubleshooting and advanced data interpretation.
Understanding the Core Problem: The Chemistry of Partial Conversion in Mal-Seq
Mal-Seq is a powerful chemical method for the single-nucleotide resolution sequencing of 5fC. The technique relies on the selective labeling of the formyl group of 5fC with malononitrile. This chemical adduct is designed to induce a C-to-T transition during reverse transcription and subsequent PCR amplification, allowing for the identification of 5fC sites.
The central challenge in Mal-Seq is that this C-to-T conversion is inherently partial. Research has shown that even at full 5fC stoichiometry, the malononitrile-induced conversion rate is approximately 50% for RNA and can vary for DNA.[1] This incomplete conversion is not a failure of the experiment but a characteristic of the method that requires careful consideration in experimental design and data analysis.
Several factors contribute to this partial conversion:
-
Reaction Kinetics and Equilibrium: The reaction between malononitrile and 5fC is a chemical equilibrium. Not all 5fC residues may be labeled at a given time point.
-
Steric Hindrance: The local DNA or RNA sequence and secondary structure can influence the accessibility of the 5fC residue to malononitrile.
-
Reverse Transcriptase/Polymerase Efficiency: The polymerase may not consistently interpret the malononitrile-5fC adduct as a thymine.
This guide will provide you with the tools to manage and account for this partial conversion, ensuring accurate and reliable 5fC quantification.
Visualizing the Mal-Seq Workflow and the Partial Conversion Challenge
Caption: Mal-Seq workflow from genomic DNA to biological interpretation.
Troubleshooting Guide: Q&A Format
This section addresses common issues encountered during Mal-Seq experiments, providing causal explanations and actionable solutions.
Q1: My sequencing results show a very low C-to-T conversion rate at known 5fC positive control sites (<20%). What are the likely causes and how can I improve it?
A1: A low C-to-T conversion rate is a common issue that can stem from several factors throughout the experimental workflow.
Core Directive: Ensure the malononitrile labeling reaction is efficient and that subsequent steps do not inhibit the readout of the chemical modification.
Troubleshooting Steps:
-
Assess Malononitrile Reagent Quality:
-
Problem: Malononitrile is susceptible to degradation. Old or improperly stored reagents can have significantly reduced reactivity.
-
Solution:
-
Purchase fresh, high-purity malononitrile.
-
Store in a desiccator at the recommended temperature, protected from light and moisture.
-
Consider preparing fresh solutions for each experiment.
-
-
-
Optimize Malononitrile Reaction Conditions:
-
Problem: The efficiency of the labeling reaction is sensitive to time, temperature, and concentration.
-
Solution: Perform a systematic optimization of the reaction conditions. A study using a similar chemical labeling method on single-cell DNA (CLEVER-seq) found a 79.6% conversion rate after a 20-hour incubation at 37°C with 150 mM malononitrile. This provides a good starting point for optimization.
-
Time Course: Test incubation times ranging from 12 to 24 hours.
-
Temperature: While 37°C is a common starting point, you can test a range from room temperature to 45°C. Be mindful that higher temperatures can increase DNA degradation.
-
Concentration: Titrate the malononitrile concentration from 100 mM to 200 mM.
-
-
-
Verify DNA Quality and Purity:
-
Problem: Contaminants from DNA extraction (e.g., salts, ethanol, phenol) can inhibit the malononitrile reaction. DNA fragmentation can also impact the efficiency of the workflow.
-
Solution:
-
Ensure your genomic DNA is of high quality with A260/280 ratios between 1.8 and 2.0 and A260/230 ratios above 2.0.
-
Perform an additional DNA cleanup step (e.g., using AMPure beads) before the labeling reaction.
-
Assess DNA integrity using gel electrophoresis or a Bioanalyzer. While some fragmentation is necessary for sequencing, excessive fragmentation before labeling can lead to loss of material.
-
-
-
Check for Inhibition of PCR Amplification:
-
Problem: Residual malononitrile or its byproducts can inhibit the DNA polymerase used in library preparation.
-
Solution:
-
Thoroughly purify the DNA after the malononitrile labeling step. Multiple bead cleanups may be necessary.
-
Ensure no residual reaction buffer is carried over into the PCR step.
-
-
Q2: I am observing a high C-to-T conversion rate in my 5fC-negative control DNA. What could be causing this?
A2: High background C-to-T conversion in a negative control points to issues with reagent specificity or DNA damage.
Core Directive: Ensure the C-to-T conversion is specific to the presence of 5fC.
Troubleshooting Steps:
-
Assess DNA Damage:
-
Problem: DNA damage, particularly deamination of cytosine to uracil, can occur during prolonged incubation at non-optimal pH or temperature. This will be read as a C-to-T change.
-
Solution:
-
Ensure the pH of your reaction buffer is stable throughout the incubation.
-
Avoid excessive heat during the malononitrile reaction and subsequent cleanup steps.
-
Minimize the number of freeze-thaw cycles for your DNA samples.
-
-
-
Evaluate Malononitrile Specificity:
-
Problem: While malononitrile is highly selective for the formyl group of 5fC, at very high concentrations or under harsh conditions, it might react with other bases, though this is less common.
-
Solution:
-
Use the optimized concentration of malononitrile determined in your pilot experiments.
-
Ensure your negative control DNA is truly devoid of 5fC. A whole-genome amplified DNA sample can be a suitable negative control.
-
-
-
Primer Design and Amplification Fidelity:
Q3: How do I handle the inherent partial conversion in my data analysis to get quantitative results?
A3: Acknowledging and accounting for the partial conversion rate is crucial for accurate quantification of 5fC levels.
Core Directive: Develop a bioinformatics workflow that normalizes for the incomplete conversion and allows for statistical assessment of 5fC enrichment.
Bioinformatics Workflow:
-
Include a Spike-in Control:
-
Purpose: To empirically determine the conversion efficiency in each experiment.
-
Method: Spike in a known amount of a synthetic DNA oligonucleotide containing a 5fC at a specific position. The sequence of this oligo should be unique and not present in your sample genome.
-
Analysis: After sequencing, calculate the C-to-T conversion rate at the known 5fC position in the spike-in control. This conversion rate (e.g., 60%) will be your normalization factor.
-
-
Bioinformatics Pipeline:
-
Alignment: Align the sequencing reads to the appropriate reference genome.
-
Variant Calling: Identify all C-to-T transitions.
-
Normalization: For each cytosine position, calculate the observed C-to-T conversion rate. To estimate the actual 5fC stoichiometry, divide the observed conversion rate by the conversion efficiency determined from your spike-in control.
-
Estimated 5fC Stoichiometry = (Observed C-to-T rate at a specific site) / (Conversion rate of spike-in control)
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., Fisher's exact test) to identify sites with a significantly higher C-to-T conversion rate compared to the background C-to-T error rate (determined from your 5fC-negative control).
-
Key Experimental Protocols
Protocol 1: Optimizing Malononitrile Labeling of Genomic DNA
This protocol provides a framework for optimizing the key chemical labeling step in Mal-Seq.
Materials:
-
High-quality genomic DNA (gDNA)
-
5fC-containing synthetic oligonucleotide (spike-in control)
-
5fC-negative control DNA (e.g., whole-genome amplified DNA)
-
Malononitrile (high purity)
-
Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA)
-
Nuclease-free water
-
AMPure XP beads
-
Freshly prepared 80% ethanol
Procedure:
-
Prepare DNA Samples:
-
For each optimization condition, prepare three tubes:
-
Test sample: 1 µg of your gDNA.
-
Positive control: 1 µg of gDNA spiked with a known amount of the 5fC-containing oligonucleotide.
-
Negative control: 1 µg of 5fC-negative control DNA.
-
-
-
Set up Labeling Reactions:
-
Prepare a master mix of the reaction buffer.
-
For each condition to be tested (e.g., different malononitrile concentrations, incubation times, and temperatures), add the appropriate amount of malononitrile to the DNA samples.
-
Example Reaction Setup:
-
1 µg DNA in 20 µL reaction buffer.
-
Add malononitrile to a final concentration of 150 mM.
-
Incubate at 37°C for 20 hours.
-
-
-
Purify Labeled DNA:
-
After incubation, purify the DNA using AMPure XP beads (1.8X volume) to remove malononitrile and other reaction components.
-
Wash the beads twice with 80% ethanol.
-
Elute the DNA in nuclease-free water.
-
Perform a second round of bead purification to ensure complete removal of inhibitors.
-
-
Assess Conversion Efficiency (qPCR-based method):
-
Design two sets of qPCR primers for your 5fC-containing spike-in control:
-
Set 1 (Conversion-specific): The forward primer anneals to a region where the 5fC has been converted to a T.
-
Set 2 (Total): Primers that amplify a region of the spike-in that does not contain the 5fC site.
-
-
Perform qPCR with both primer sets on your positive control sample.
-
The relative amplification of the conversion-specific product compared to the total product will give you an estimate of the conversion efficiency.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from all samples (test, positive control, and negative control) using a standard protocol.
-
Sequence the libraries on an appropriate NGS platform.
-
Analyze the data as described in the bioinformatics workflow to determine the optimal reaction conditions.
-
Protocol 2: Orthogonal Validation of Mal-Seq Results with fCAB-Seq
To ensure the trustworthiness of your Mal-Seq data, it is highly recommended to validate key findings using an orthogonal method. 5fC chemically assisted bisulfite sequencing (fCAB-Seq) is an excellent choice for this purpose.[7]
Principle of fCAB-Seq:
In fCAB-Seq, the formyl group of 5fC is chemically protected with a hydroxylamine derivative. This protection prevents the deamination of 5fC to uracil during bisulfite treatment. Consequently, in fCAB-Seq, 5fC is read as a cytosine, whereas in standard bisulfite sequencing (BS-seq), it is read as a thymine. By comparing the results of fCAB-Seq and BS-seq on the same sample, 5fC sites can be identified.[7]
Validation Workflow:
-
Select Target Regions: Based on your Mal-Seq data, select a few genomic regions with high and low predicted 5fC levels.
-
Perform fCAB-Seq and BS-Seq:
-
Split your gDNA sample into two aliquots.
-
Perform fCAB-Seq on one aliquot according to established protocols.
-
Perform standard BS-seq on the other aliquot.
-
-
Targeted Sequencing:
-
Amplify the selected target regions from both the fCAB-Seq and BS-Seq treated DNA.
-
Perform Sanger sequencing or deep sequencing of the amplicons.
-
-
Compare Results:
-
A true 5fC site should appear as a C in the fCAB-Seq data and as a T in the BS-Seq data.
-
Compare the quantitative levels of 5fC estimated from Mal-Seq with the C/T ratio observed in your validation experiments.
-
Frequently Asked Questions (FAQs)
Q: What is the minimum DNA input for a successful Mal-Seq experiment?
A: The minimum DNA input depends on the efficiency of your library preparation and the desired sequencing depth. Generally, starting with at least 100 ng of high-quality genomic DNA is recommended. For low-input samples, optimization of the library preparation protocol to minimize material loss is crucial.[8][9]
Q: Can Mal-Seq be used for RNA?
A: Yes, Mal-Seq was initially developed for sequencing 5fC in RNA. The principles are the same, but the initial steps involve RNA fragmentation and reverse transcription. The partial conversion issue is also present in RNA Mal-Seq.[1]
Q: Are there alternatives to Mal-Seq for 5fC sequencing?
A: Yes, several other methods exist for 5fC sequencing, each with its own advantages and disadvantages. These include:
-
fCAB-Seq (5fC chemically assisted bisulfite sequencing): As described in the validation protocol, this method offers a different chemical approach to 5fC detection.[7]
-
redBS-Seq (reduced bisulfite sequencing): This method involves the reduction of 5fC to 5-hydroxymethylcytosine (5hmC) before bisulfite treatment.[10]
-
Bisulfite-free methods: Newer methods are emerging that avoid the use of bisulfite altogether, which can reduce DNA degradation.[11]
Q: How does the partial conversion of Mal-Seq affect the sensitivity of detecting low-stoichiometry 5fC sites?
A: The partial conversion rate directly impacts the sensitivity of the assay. For a site with low 5fC stoichiometry (e.g., 5%), an incomplete conversion rate will result in a very small proportion of sequencing reads showing a C-to-T change. This makes it challenging to distinguish true low-level 5fC from background sequencing errors. To address this, it is essential to have a high sequencing depth and a well-characterized background error rate from your negative controls.
Data Summary Table
| Parameter | Recommended Range | Rationale |
| DNA Input | 100 ng - 1 µg | Ensures sufficient material for library preparation after chemical treatment and purification steps. |
| DNA Quality (A260/280) | 1.8 - 2.0 | Indicates pure DNA, free from protein contamination that can inhibit enzymes. |
| DNA Quality (A260/230) | > 2.0 | Indicates freedom from contaminants like salts and carbohydrates that can interfere with reactions. |
| Malononitrile Concentration | 100 - 200 mM | Balances reaction efficiency with potential for off-target effects and inhibition. |
| Incubation Time | 12 - 24 hours | Allows the labeling reaction to approach completion. |
| Incubation Temperature | 37 - 45°C | Optimizes reaction kinetics while minimizing DNA degradation. |
| Spike-in Control Conversion Rate | > 50% | A higher conversion rate in the control indicates a more efficient reaction and provides a more reliable normalization factor. |
| Background C-to-T Rate | < 1% | A low background error rate is crucial for distinguishing true 5fC sites from sequencing noise. |
Logical Relationships in Troubleshooting
Sources
- 1. A chemical method to sequence 5-formylcytosine on RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PCR Primer Design Tips - Behind the Bench [thermofisher.com]
- 3. addgene.org [addgene.org]
- 4. the-dna-universe.com [the-dna-universe.com]
- 5. How to Design Primers for DNA Sequencing | Practical Lab Guide - CD Genomics [cd-genomics.com]
- 6. Primer Design Guide for PCR :: Learn Designing Primers for PCR [premierbiosoft.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Impact of Reducing DNA Input on Next-Generation Sequencing Library Complexity and Variant Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Impact of DNA Input Amount and DNA source on the Performance of Whole-Exome Sequencing in Cancer Epidemiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative sequencing of 5-formylcytosine in DNA at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bisulfite-free and Base-resolution Analysis of 5-formylcytosine at Whole-genome Scale - PMC [pmc.ncbi.nlm.nih.gov]
optimizing pH conditions for protonation-dependent 5fC sequencing
Executive Summary
This guide addresses the critical role of pH optimization in Protonation-Dependent Sequencing (PDS) and related borane-reduction chemistries (e.g., Pyridine Borane Sequencing , TAPS , and fC-CET ). Unlike traditional bisulfite sequencing, these methods rely on the protonation of the N3 position or the formyl oxygen of 5-formylcytosine (5fC) to facilitate selective reduction or labeling.
Achieving high-fidelity data requires navigating a narrow pH window: acidic enough to drive protonation and subsequent nucleophilic attack/reduction, but mild enough to prevent apurinic/apyrimidinic (AP) site formation and strand cleavage.
Part 1: The Chemistry of Protonation-Dependent 5fC Detection
To troubleshoot effectively, one must understand the mechanism. 5-formylcytosine (5fC) possesses an electron-withdrawing formyl group. Under acidic conditions, the cytosine ring (specifically N3) or the formyl oxygen becomes protonated. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the C6 position or the formyl carbon highly susceptible to nucleophilic attack by hydride donors like pyridine borane (pic-BH₃) or sodium cyanoborohydride (NaCNBH₃) .
-
The Reaction: 5fC + H⁺ + Hydride Donor
Dihydrouracil (DHU) derivative. -
The Readout: DHU is recognized as Uracil by polymerases, resulting in a C-to-T transition in the sequencing data.
-
The Critical Switch: pH.[1]
Mechanism Diagram
The following diagram illustrates the protonation-dependent pathway converting 5fC to DHU.
Caption: Mechanism of protonation-dependent 5fC reduction. Acidic pH activates 5fC for hydride reduction, converting it to DHU.
Part 2: Troubleshooting & Optimization (Q&A)
Section A: Conversion Efficiency & pH
Q1: My C-to-T conversion rate for 5fC controls is <90%. Is my pH too high? A: Likely, yes. The reduction of 5fC by pyridine borane or cyanoborohydride is strictly pH-dependent.
-
Root Cause: If the pH is > 6.0, the population of protonated 5fC species drops significantly (pKa of 5fC is low, but the reaction is driven by equilibrium). The hydride donor cannot effectively attack the neutral ring.
-
Solution: Ensure your reaction buffer is maintained between pH 4.5 and 5.5 .
-
Protocol Check: Use a high-molarity buffer (e.g., 600 mM Sodium Acetate) to resist pH shifts when adding reagents.
-
Verification: Measure the pH of the final mixture (Sample + Buffer + Borane). It should be ~4.5.
-
Q2: Can I just drop the pH to 3.0 to maximize conversion? A: No. While this maximizes protonation, it introduces two fatal errors:
-
Depurination: Acidic hydrolysis of N-glycosidic bonds (especially Purines A/G) accelerates exponentially below pH 4.0. This leads to strand breaks and library loss.
-
Off-Target Effects: Extremely low pH can protonate unmodified Cytosine (pKa ~4.2) to a significant degree, potentially increasing non-specific deamination or background noise.
Section B: Reagent Stability & Buffer Choice
Q3: I am using Sodium Cyanoborohydride (NaCNBH₃) for RNA 5fC sequencing. Why is the reaction slow? A: NaCNBH₃ is a milder reducing agent than pyridine borane.
-
Optimization: For RNA, where stability is paramount, NaCNBH₃ is often used at pH 4.5–5.0 with longer incubation times (e.g., 3–4 hours) or slightly elevated temperatures (37°C).
-
Tip: Ensure the buffer is free of aldehydes or ketones (other than your target), as these will compete for the reducing agent.
Q4: Why do you recommend Acetate over Citrate buffers? A: Acetate (pKa ~4.76) provides maximum buffering capacity exactly in the target window (pH 4.3–5.3). Citrate is acceptable but can chelate metal ions necessary for downstream enzymatic steps if not thoroughly purified.
Part 3: Optimized Experimental Protocol
This protocol is designed for Pyridine Borane Sequencing (PS) or TAPS-based detection of 5fC in genomic DNA.[2]
Reagents:
-
Buffer A: 3 M Sodium Acetate, pH 4.3 (RNase/DNase free).
-
Reducing Agent: 10 M Pyridine Borane (pic-BH₃).
-
Purification: KAPA Pure Beads or equivalent silanol-coated beads.
Workflow Steps:
-
DNA Preparation: Dilute 100 ng – 1 µg of genomic DNA in 25 µL Nuclease-free water.
-
Acidification (Critical): Add 25 µL of Buffer A (Final conc: ~1.5 M Acetate).
-
Tech Note: High ionic strength aids in DNA precipitation/recovery later but primarily clamps the pH.
-
-
Reduction: Add 2-5 µL of Pyridine Borane (Final conc: ~1 M). Vortex vigorously.
-
Safety: Perform in a fume hood.
-
-
Incubation: Incubate at 37°C for 16 hours (or 50°C for 3-5 hours for rapid protocols).
-
Why: 37°C preserves DNA integrity better than higher temps.
-
-
Quenching & Cleanup:
-
Do not simply add ethanol. The borane must be removed.
-
Use bead-based cleanup. Wash beads 2x with 80% Ethanol.
-
-
QC: Measure DNA concentration. Expect ~70-80% recovery.
Workflow Visualization
Caption: Step-by-step workflow for pH-optimized protonation-dependent sequencing.[3]
Part 4: Data Reference Tables
Table 1: pH Impact on 5fC Conversion and DNA Integrity
Data synthesized from comparative analyses of borane-based sequencing methods (e.g., TAPS, PS).
| pH Condition | 5fC | DNA Recovery | Off-Target (C | Recommendation |
| pH 3.5 | > 98% | < 40% (High Deg.) | High (>1.0%) | Avoid (Too acidic) |
| pH 4.5 | 95 - 98% | ~80% | Low (<0.3%) | Optimal |
| pH 5.5 | 85 - 90% | > 90% | Very Low | Acceptable for RNA |
| pH 6.5 | < 50% | > 95% | Negligible | Fail (Incomplete) |
Table 2: Buffer Formulations
| Component | Concentration (Stock) | Final Reaction Conc. | Purpose |
| Sodium Acetate | 3.0 M (pH 4.3) | 600 mM - 1.5 M | Maintains protonation environment. |
| Pyridine Borane | 10 M (Pure Liquid) | 1.0 M - 2.0 M | Hydride donor for reduction. |
| EDTA | 0.5 M (pH 8.0) | Avoid in Reaction | Can buffer pH upwards; use only in storage. |
References
-
Link, C. N., et al. (2022). Protonation-Dependent Sequencing of 5-Formylcytidine in RNA.[4][5][6] ACS Chemical Biology. [Link]
-
Liu, Y., et al. (2019). Bisulfite-free direct detection of 5-methylcytosine and 5-hydroxymethylcytosine at base resolution (TAPS).[7] Nature Biotechnology. [Link]
-
Cui, X. L., et al. (2021). Pyridine borane sequencing (PS) for whole-genome profiling of 5-formylcytosine and 5-carboxylcytosine.[2] Nature Communications. [Link]
-
Booth, M. J., et al. (2014). Quantitative sequencing of 5-formylcytosine in DNA at single-base resolution (redBS-Seq). Nature Chemistry. [Link]
Sources
- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Protonation-Dependent Sequencing of this compound in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bisulfite-free direct detection of 5-methylcytosine and 5-hydroxymethylcytosine at base resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the Quantitative Comparison of 5-Formylcytosine and 5-Hydroxymethylcytosine
In the dynamic landscape of epigenetics, the precise quantification of DNA modifications is paramount to unraveling their complex roles in gene regulation and disease. Among the key players in the active DNA demethylation pathway are 5-hydroxymethylcytosine (5hmC) and its-further oxidized derivative, 5-formylcytosine (5fC). While both are transient intermediates, their distinct steady-state levels and genomic distributions suggest unique biological functions. This guide provides a comprehensive quantitative comparison of 5fC and 5hmC, offering researchers, scientists, and drug development professionals the foundational knowledge and practical protocols to navigate the nuances of their analysis.
The Biological Context: Intermediates with Distinct Fates
5-Hydroxymethylcytosine and 5-formylcytosine are not merely stepping stones in the conversion of 5-methylcytosine (5mC) back to unmodified cytosine (C). They are distinct epigenetic marks, recognized by different cellular proteins, and exhibiting unique genomic distributions and abundances. Their formation is orchestrated by the Ten-Eleven Translocation (TET) family of dioxygenases, which iteratively oxidize 5mC.[1][2]
The TET-mediated oxidation pathway is a cornerstone of active DNA demethylation, a process crucial for embryonic development, cellular differentiation, and maintaining pluripotency. While 5hmC is a relatively stable modification and is now considered by many as the sixth base of the genome, 5fC is generally present at much lower levels, suggesting a more transient nature.[1][3][4] The quantitative disparity between these two modifications underscores the importance of employing highly sensitive and specific analytical methods for their individual assessment.
TET-Mediated DNA Demethylation Pathway
A Head-to-Head Comparison: 5fC vs. 5hmC
| Feature | 5-Formylcytidine (5fC) | 5-Hydroxymethylcytosine (5hmC) |
| Chemical Structure | Cytosine with a formyl group (-CHO) at the 5th position of the pyrimidine ring. | Cytosine with a hydroxymethyl group (-CH2OH) at the 5th position of the pyrimidine ring. |
| Enzymatic Regulation | Generated from 5hmC by TET enzymes. Further oxidized to 5-carboxylcytosine (5caC) by TET enzymes. | Generated from 5mC by TET enzymes. Can be passively diluted during DNA replication or further oxidized to 5fC. |
| Typical Abundance | Extremely low, often 10- to 100-fold lower than 5hmC.[5] | Significantly more abundant than 5fC, but still less abundant than 5mC. Levels vary greatly by tissue type. |
| Genomic Distribution | Enriched at enhancers and promoters.[5] | Enriched in gene bodies of actively transcribed genes, enhancers, and promoters.[6] |
| Biological Role | Primarily viewed as a transient intermediate in active DNA demethylation. Its accumulation can impact DNA structure and protein-DNA interactions. | Considered a relatively stable epigenetic mark with its own regulatory functions, in addition to being a demethylation intermediate. |
Quantitative Analysis: A Toolkit for the Epigeneticist
The accurate quantification of 5fC and 5hmC requires a suite of specialized techniques, each with its own strengths and limitations. The choice of method often depends on the research question, sample availability, and desired level of resolution (global vs. locus-specific).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
For global, absolute quantification, LC-MS/MS is unparalleled in its accuracy and sensitivity.[2][7] This method involves the complete enzymatic or chemical hydrolysis of genomic DNA into individual nucleosides, followed by their separation via liquid chromatography and detection by a mass spectrometer.
Experimental Rationale: The strength of LC-MS/MS lies in its ability to directly measure the mass-to-charge ratio of the target molecules, providing unambiguous identification and quantification. The use of stable isotope-labeled internal standards is crucial for correcting for variations in sample preparation and instrument response, ensuring high accuracy.
1. DNA Extraction and Purification:
-
Extract genomic DNA from cells or tissues using a standard phenol-chloroform extraction or a commercial DNA isolation kit.
-
Treat the DNA with RNase A to remove any contaminating RNA.
-
Purify the DNA using ethanol precipitation or a DNA clean-up kit.
-
Quantify the DNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio should be ~1.8).
2. DNA Hydrolysis to Nucleosides:
-
To 1-5 µg of purified DNA, add a known amount of stable isotope-labeled internal standards for 5fC and 5hmC (e.g., [¹³C,¹⁵N₂]-5fdC and [¹³C,¹⁵N₂]-5hmdC).
-
Add a digestion master mix containing DNase I, snake venom phosphodiesterase, and alkaline phosphatase. A simplified one-step digestion using a commercial enzyme mix like DNA Degradase Plus can also be used.[8]
-
Incubate the reaction at 37°C for 2-4 hours or overnight to ensure complete digestion.
-
After digestion, centrifuge the sample at high speed to pellet any undigested material and protein.
-
Transfer the supernatant containing the nucleosides to a new tube for LC-MS/MS analysis.
3. UHPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a reverse-phase C18 column suitable for nucleoside analysis.
-
Employ a gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Optimize the gradient to achieve baseline separation of all relevant nucleosides (dC, 5mC, 5hmC, 5fC, etc.).
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use multiple reaction monitoring (MRM) for targeted quantification. Set up specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.
-
Example Transitions:
-
5hmC: m/z 258.1 → 142.1
-
5fC: m/z 256.1 → 140.1
-
-
-
-
Data Analysis:
-
Generate a standard curve for each analyte using known concentrations of unlabeled standards spiked with a fixed amount of the internal standard.
-
Calculate the peak area ratio of the analyte to its internal standard in both the standards and the unknown samples.
-
Determine the absolute amount of 5fC and 5hmC in the samples by interpolating their peak area ratios on the respective standard curves.
-
Normalize the amount of the modified nucleoside to the total amount of deoxycytidine (dC) to express the abundance as a percentage or parts per million (ppm).
-
Antibody-Based Methods (ELISA): High-Throughput Screening
Enzyme-Linked Immunosorbent Assays (ELISAs) offer a high-throughput and cost-effective method for the global quantification of 5fC and 5hmC.[3][9] These assays rely on specific antibodies that recognize and bind to the modified cytosine within denatured, single-stranded DNA.
Experimental Rationale: The principle of a competitive ELISA is the competition between the 5fC or 5hmC in the sample and a known amount of coated 5fC or 5hmC for binding to a limited amount of a specific primary antibody. The amount of antibody bound to the plate is then detected with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a colorimetric or chemiluminescent reaction. The signal is inversely proportional to the amount of the modification in the sample.
1. DNA Sample Preparation:
-
Denature 100-200 ng of purified genomic DNA by heating at 95°C for 5 minutes, followed by rapid chilling on ice to obtain single-stranded DNA.
2. Plate Coating:
-
Add the denatured DNA samples and a series of 5hmC standards to the wells of a high-binding microplate.
-
Incubate at 37°C for 60-90 minutes to allow the DNA to adsorb to the well surface.
3. Blocking and Antibody Incubation:
-
Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubate for 30 minutes to prevent non-specific antibody binding.
-
Wash the wells again.
-
Add the primary antibody specific for 5hmC, diluted in blocking buffer, and incubate for 60 minutes at 37°C.
4. Secondary Antibody and Detection:
-
Wash the wells to remove unbound primary antibody.
-
Add the HRP-conjugated secondary antibody and incubate for 30-60 minutes at 37°C.
-
Wash the wells thoroughly.
-
Add a chromogenic substrate (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 1M H₂SO₄).
5. Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 5hmC in the samples by interpolating their absorbance values on the standard curve.
-
Calculate the percentage of 5hmC relative to the total DNA input.
A Note on 5fC ELISA: While the principle is the same, the extremely low abundance of 5fC presents a significant challenge for antibody-based detection. The specificity and sensitivity of the available 5fC antibodies are critical, and results should be interpreted with caution and, if possible, validated by a more sensitive method like LC-MS/MS.
Sequencing-Based Methods: Genome-Wide Profiling at Single-Base Resolution
For researchers interested in the genomic location of these modifications, sequencing-based methods are indispensable.
-
Oxidative Bisulfite Sequencing (oxBS-Seq): This technique distinguishes 5mC from 5hmC. It involves a chemical oxidation step that converts 5hmC to 5fC, which is then susceptible to deamination by bisulfite treatment. By comparing the results of oxBS-Seq with standard bisulfite sequencing (BS-Seq), the locations of 5hmC can be inferred.[10][11][12]
-
TET-Assisted Bisulfite Sequencing (TAB-Seq): This method provides a direct readout of 5hmC. It utilizes a β-glucosyltransferase to protect 5hmC from TET-mediated oxidation. Subsequent TET oxidation converts 5mC to 5caC, which is then sensitive to bisulfite treatment.
-
ACE-Seq (APOBEC-Coupled Epigenetic Sequencing): A bisulfite-free method that uses an engineered deaminase to specifically deaminate cytosine and 5mC, leaving 5hmC intact. This allows for the direct sequencing of 5hmC.[13]
Comparative Workflow of Sequencing Methods
Quantitative Insights from the Field: A Snapshot of Abundance
The levels of 5fC and 5hmC are highly dynamic and tissue-specific. The following table summarizes representative quantitative data from various human tissues, illustrating the significant differences in their abundance.
| Tissue | % 5hmC of total cytosines | % 5fC of total cytosines | Reference |
| Brain (Cortex) | ~0.6-0.7% | Not widely reported, but significantly lower than 5hmC | |
| Liver | ~0.4-0.5% | Not widely reported | |
| Kidney | ~0.3-0.4% | Not widely reported | |
| Colon | ~0.4-0.6% | Not widely reported | |
| Lung | ~0.1-0.2% | Not widely reported | |
| Heart | ~0.05% | Not widely reported | |
| Blood (Leukocytes) | ~0.023% | Not accurately quantified in this study | |
| Colorectal Cancer | ~0.02-0.06% (significantly reduced) | Not accurately quantified in this study | |
| Lung Cancer (Blood) | ~0.013% (significantly reduced) | Not accurately quantified in this study |
Note: The abundance of 5fC is often below the limit of detection for many methods, and its precise quantification in various human tissues is an ongoing area of research.
Concluding Remarks
The quantitative analysis of this compound and 5-hydroxymethylcytosine is a rapidly evolving field. While LC-MS/MS remains the gold standard for absolute quantification, antibody-based and sequencing methods provide valuable tools for high-throughput screening and genome-wide mapping, respectively. The choice of methodology should be guided by the specific research question, with a clear understanding of the strengths and limitations of each approach. As our analytical capabilities continue to improve, we can expect to gain deeper insights into the distinct biological roles of these fascinating epigenetic modifications in health and disease.
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Assay Genie. (n.d.). Complete ELISA Guide: Get Reliable Results Every Time. Assay Genie. Retrieved from [Link]
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BosterBio. (2022, May 12). ELISA PROTOCOL | Step by step instructions [Video]. YouTube. [Link]
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Creative Diagnostics. (n.d.). ELISA Sample Preparation Protocol. Creative Diagnostics. Retrieved from [Link]
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Lin, C.-L., et al. (2014). Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry. Clinical Chemistry, 60(11), 1476–1485. [Link]
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Raiber, E.-A., et al. (2015). Genomic 5fC is heterogeneous in early embryos. Genome Biology, 16(1), 99. [Link]
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Booth, M. J., et al. (2014). Quantitative sequencing of 5-formylcytosine in DNA at single-base resolution. Nature Chemistry, 6(5), 435–440. [Link]
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Le, T., & Kim, K.-P. (2014). Liquid Chromatography Tandem Mass Spectrometry for the Measurement of Global DNA Methylation and Hydroxymethylation. Journal of Analytical & Bioanalytical Techniques, 5(6). [Link]
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Bhattacharyya, P., et al. (2014). Quantification of 5-methylcytosine, 5-hydroxymethylcytosine and 5-carboxylcytosine from the blood of cancer patients by an Enzyme-based Immunoassay. BMC Cancer, 14, 599. [Link]
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Li, W., et al. (2011). Distribution of 5-Hydroxymethylcytosine in Different Human Tissues. Journal of Nucleic Acids, 2011, 870726. [Link]
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CD Genomics. (n.d.). Global DNA 5hmC Quantification by LC-MS/MS. CD Genomics. Retrieved from [Link]
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Johnson, K. C., et al. (2017). Genome-wide characterization of cytosine-specific 5-hydroxymethylation in normal breast tissue. Epigenetics, 12(5), 353–365. [Link]
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Booth, M. J., et al. (2013). Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine. Nature Protocols, 8(10), 1841–1851. [Link]
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Le, T., et al. (2011). A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples. Analytical Biochemistry, 412(2), 203–209. [Link]
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Schutsky, E. K., et al. (2018). Nondestructive, base-resolution sequencing of 5-hydroxymethylcytosine using a DNA deaminase. Nature Biotechnology, 36(11), 1083–1090. [Link]
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MacFarlane, A. J., et al. (2009). DNA digestion to deoxyribonucleoside: A simplified one-step procedure. Analytical Biochemistry, 394(1), 136–138. [Link]
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Li, Y., et al. (2019). Tissue-specific 5-hydroxymethylcytosine landscape of the human genome. Nature Communications, 10(1), 2933. [Link]
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EpiGenie. (n.d.). oxBS-seq (Oxidative bisulfite sequencing). EpiGenie. Retrieved from [Link]
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Olova, N., & Krueger, F. (2021). Estimation of 5fC in biological samples by ELISA and PRIA methods. Methods in Molecular Biology, 2272, 147–162. [Link]
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Himsl, D., et al. (2012). Development and validation of a standardized ELISA for the detection of soluble Fc-epsilon-RI in human serum. Journal of Immunological Methods, 375(1-2), 10–17. [Link]
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Wreczycka, K., et al. (2017). Strategies for analyzing bisulfite sequencing data. Journal of Biotechnology, 261, 105–115. [Link]
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Golec, A., et al. (2024). Absolute quantification of rare gene targets in limited samples using crude lysate and ddPCR. bioRxiv. [Link]
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Tang, Y., et al. (2015). Sensitive and Simultaneous Determination of 5-Methylcytosine and Its Oxidation Products in Genomic DNA by Chemical Derivatization Coupled with Liquid Chromatography-Tandem Mass Spectrometry Analysis. Analytical Chemistry, 87(6), 3445–3452. [Link]
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Németh, G., et al. (2021). A relative quantitation method for measuring DNA methylation and hydroxymethylation using guanine as an internal standard. Scientific Reports, 11(1), 18451. [Link]
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Olova, N., & Krueger, F. (2021). ELISA-Based Quantitation of Global 5hmC Levels. In Methods in Molecular Biology (Vol. 2272, pp. 147–162). Humana, New York, NY. [Link]
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Amaral, G., et al. (2016). Recommendations for adaptation and validation of commercial kits for biomarker quantification in drug development. Bioanalysis, 8(1), 1–4. [Link]
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Epigentek. (n.d.). MethylFlash Global DNA Hydroxymethylation (5-hmC) ELISA Easy Kit (Colorimetric). Epigentek. Retrieved from [Link]
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Li, Y., et al. (2019). Gene body 5hmC correlates well with gene expression in human tissues. ResearchGate. Retrieved from [Link]
-
Liu, Y., et al. (2022). Whole-Genome Sequencing of 5-Hydroxymethylcytosine at Base Resolution by Bisulfite-Free Single-Step Deamination with Engineered Cytosine Deaminase. Journal of the American Chemical Society, 144(1), 233–242. [Link]
-
Zhang, L., & He, C. (2019). Detection and Application of 5-Formylcytosine and 5-Formyluracil in DNA. Accounts of Chemical Research, 52(4), 854–863. [Link]
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Creative Biogene. (n.d.). oxBS-Seq, An Epigenetic Sequencing Method for Distinguishing 5mC and 5mhC. Creative Biogene. Retrieved from [Link]
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Alonzo, F., et al. (2017). Microwave Assisted DNA Hydrolysis for Global Methylation Analysis by Gas Chromatography/Tandem Mass Spectrometry. Journal of the Mexican Chemical Society, 61(3), 220–226. [Link]
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Li, W., et al. (2021). 5-hydroxymethylcytosine analysis reveals stable epigenomic changes in tumor tissue that enable cancer detection in cell-free DNA. Science Advances, 7(48), eabj0587. [Link]
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Schutsky, E. K., et al. (2019). Bisulfite-Free Sequencing of 5-Hydroxymethylcytosine with APOBEC-Coupled Epigenetic Sequencing (ACE-Seq). Current Protocols in Molecular Biology, 128(1), e100. [Link]
-
Tang, Y., et al. (2017). Accurate quantification of 5-Methylcytosine, 5-Hydroxymethylcytosine, 5-Formylcytosine, and 5-Carboxylcytosine in genomic DNA from human breast cancer and tumor-adjacent tissues. Oncotarget, 8(52), 91246–91258. [Link]
-
Johnson, K. C., et al. (2017). New guidelines for DNA methylome studies regarding 5-hydroxymethylcytosine for understanding transcriptional regulation. Genomics, 109(3-4), 177–185. [Link]
-
Han, D., et al. (2023). Single-cell bisulfite-free 5mC and 5hmC sequencing with high sensitivity and scalability. Proceedings of the National Academy of Sciences, 120(49), e2310134120. [Link]
-
Ansermot, N., et al. (2024). Head-to-Head Comparison of UHPLC-MS/MS and Alinity C for Plasma Analysis of Risperidone and Paliperidone. Pharmaceutics, 16(11), 1546. [Link]
-
De-Assis, L. J., & Yates, J. R., 3rd. (2019). Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. Nature Protocols, 14(11), 3183–3204. [Link]
-
RayBiotech. (n.d.). m5C (5-methylcytosine) ELISA Kit. RayBiotech. Retrieved from [Link]
-
Korma, K., et al. (2019). Statistical methods for classification of 5hmC levels based on the Illumina Inifinium HumanMethylation450 (450k) array data, under the paired bisulfite (BS) and oxidative bisulfite (oxBS) treatment. PLoS One, 14(6), e0218103. [Link]
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- 1. Quantitative sequencing of 5-formylcytosine in DNA at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. youtube.com [youtube.com]
- 4. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinguishing Active Versus Passive DNA Demethylation Using Illumina MethylationEPIC BeadChip Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global DNA 5hmC Quantification by LC-MS/MS, DNA Hydroxymethylation Analysis | CD BioSciences [epigenhub.com]
- 7. Oxidative Bisulfite Sequencing (oxBS-Seq) Analysis - CD Genomics [bioinfo.cd-genomics.com]
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- 10. Navigating the pitfalls of mapping DNA and RNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tissue-specific 5-hydroxymethylcytosine landscape of the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of 5-methylcytosine, 5-hydroxymethylcytosine and 5-carboxylcytosine from the blood of cancer patients by an Enzyme-based Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of 5-Formylcytosine (5fC) Sites: A Comparative Technical Guide
Executive Summary: The Challenge of the "Rare Base"
5-formylcytosine (5fC) is not merely an oxidative intermediate of DNA demethylation but a stable epigenetic mark with distinct regulatory functions. However, its genomic abundance is exceptionally low (10–100 fold lower than 5hmC, often <20 ppm of total cytosines).[1]
The Validation Problem:
Standard Bisulfite Sequencing (BS-Seq) cannot distinguish 5fC from unmethylated cytosine (both convert to Uracil
The Solution: To validate a 5fC site identified by sequencing, you must use an orthogonal chemistry —one that relies on a different physical principle than the discovery method. This guide compares the primary validation modalities and recommends Chemical-Labeling-Enabled C-to-T Transition (fC-CET) and Selective Chemical Labeling (fC-Seal) as the gold standards for locus-specific validation.
Comparative Analysis of Validation Methodologies
The following table contrasts the three primary approaches for validating 5fC. Note that Antibody-based methods (MeDIP) are not recommended for site-specific validation due to poor resolution (>100bp) and high cross-reactivity.
Table 1: Performance Matrix of 5fC Validation Methods
| Feature | fC-CET / CLEVER-seq (Recommended) | fC-Seal-qPCR (Robust Alternative) | Anti-5fC MeDIP (Legacy) |
| Principle | Chemical Modification + Transition | Chemical Labeling + Affinity | Antibody Affinity |
| Resolution | Single-Base | Regional (~100-300 bp) | Low (~300 bp) |
| Quantification | Absolute (Mutation Rate) | Relative (Enrichment Fold) | Relative (Enrichment Fold) |
| Input DNA | Low (Single-cell capable) | High (>1 | High (>1 |
| Orthogonality | High (Non-bisulfite) | High (Click Chemistry) | Low (Epitope overlap) |
| False Positives | Rare (Chemical specificity) | Possible (Off-target click) | Common (Non-specific binding) |
Why Chemical Methods Superior to Antibodies
Antibodies for 5fC often exhibit cross-reactivity with 5caC or 5hmC due to structural similarities. Furthermore, antibody pull-downs (DIP) are biased by CpG density and cannot pinpoint the exact modified base. Chemical methods utilize the unique reactivity of the aldehyde group in 5fC (Friedländer synthesis or Aldehyde-Amine condensation), providing a "self-validating" chemical specificity.
Strategic Validation Workflow
The decision of which method to use depends on the resolution required.
Caption: Decision matrix for selecting the appropriate orthogonal validation method based on resolution requirements.
Deep Dive Protocol: fC-CET (Base-Resolution Validation)
fC-CET (Cyclization-Enabled C-to-T Transition) is the superior choice for validating specific sites because it converts the epigenetic information (5fC) into genetic information (a C-to-T mutation) detectable by standard Sanger sequencing or targeted amplicon sequencing.
Mechanism
This method exploits the aldehyde group of 5fC. Reagents like malononitrile or 1,3-indandione derivatives react with 5fC via Friedländer synthesis. This creates a bulky adduct that disrupts Watson-Crick base pairing. During PCR, the polymerase reads this bulky "C" as a "T" (or skips it), effectively creating a mutation signature specific to 5fC.
Step-by-Step Protocol
Phase 1: Genomic DNA Preparation
-
Isolation: Extract high-molecular-weight genomic DNA (gDNA) using standard phenol-chloroform or silica column methods.
-
Fragmentation: Sonicate gDNA to ~300–500 bp fragments (essential for efficient chemical accessibility).
-
Control Preparation (Critical):
-
Negative Control: Treat an aliquot of gDNA with Sodium Borohydride (
). This reduces 5fC to 5hmC, abolishing the aldehyde signal. Any signal remaining in this control is background noise.
-
Phase 2: Chemical Labeling (Friedländer Synthesis)
-
Reaction Mix: Combine 1
g fragmented DNA with 1,3-indandione derivative (e.g., AI-1) in PBS (pH 7.4). -
Incubation: Incubate at 37°C for 1 hour. Note: This reaction is biocompatible and less harsh than bisulfite treatment.
-
Purification: Purify DNA using oligo-clean beads (e.g., SPRI beads) to remove unreacted chemicals.
Phase 3: PCR Amplification & Validation
-
Primer Design: Design primers flanking the target 5fC site. Amplicon size should be 100–150 bp.
-
PCR: Use a high-fidelity polymerase (e.g., KAPA HiFi). The bulky adduct on 5fC will induce a C-to-T transition during the extension phase.
-
Sequencing:
-
Sanger: Clone PCR products into a TA-vector and sequence individual clones (minimum 10-20 clones).
-
NGS (Amplicon): Sequence the amplicon directly.
-
-
Data Analysis: Calculate the C-to-T mutation rate at the specific cytosine position.
-
Validation Criteria: A site is validated if the C-to-T rate is significantly higher (>10%) in the treated sample compared to the
negative control.
-
Alternative Protocol: fC-Seal-qPCR (Enrichment)
If base resolution is not required, fC-Seal is highly robust. It uses an enzyme (
Workflow Diagram
Caption: The fC-Seal chemistry utilizes enzymatic glycosylation followed by click chemistry to selectively isolate 5fC-containing fragments.
Key Advantage: This method is "bisulfite-free" and preserves DNA integrity better than conversion methods, making it ideal for low-input samples where you only need to confirm that a region (e.g., a promoter) contains 5fC.
References
-
Song, C. X., et al. (2011).[2] Selective chemical labeling reveals the genome-wide distribution of 5-hydroxymethylcytosine.[3] Nature Biotechnology. Link(Foundational chemistry for Seal methods)
-
Song, C. X., et al. (2013).[4] Genome-wide profiling of 5-formylcytosine reveals its roles in epigenetic priming. Cell. Link(Description of fC-Seal and fCAB-Seq)
-
Xia, B., et al. (2015).[5] Bisulfite-free, base-resolution analysis of 5-formylcytosine at the genome scale.[1][5][6] Nature Methods.[5] Link(Description of fC-CET)
-
Zhu, C., et al. (2017).[3][7] Single-Cell 5-Formylcytosine Landscapes of Mammalian Early Embryos and ESCs at Single-Base Resolution. Cell Stem Cell. Link(Description of CLEVER-seq)
-
Raiber, E. A., et al. (2012). Genome-wide distribution of 5-formylcytosine in embryonic stem cells is associated with transcription and depends on thymine DNA glycosylase. Genome Biology. Link(Validation of 5fC sites)
Sources
- 1. Bisulfite-free and Base-resolution Analysis of 5-formylcytosine at Whole-genome Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Base-Resolution Analysis of 5-Hydroxymethylcytosine in the Mammalian Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epigenhub.com [epigenhub.com]
- 4. Genome-wide profiling of 5-formylcytosine reveals its roles in epigenetic priming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fC-CET - Enseqlopedia [enseqlopedia.com]
- 6. Single-Cell 5fC Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single-Cell 5-Formylcytosine Landscapes of Mammalian Early Embryos and ESCs at Single-Base Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
differential distribution of 5fC in normal versus cancer tissues
An In-Depth Guide to the Differential Distribution of 5-formylcytosine (5fC) in Normal Versus Cancer Tissues
Authored by: A Senior Application Scientist
This guide provides a comprehensive comparison of the differential distribution of 5-formylcytosine (5fC) in normal versus cancerous tissues. We will delve into the underlying molecular mechanisms, compare state-of-the-art detection methodologies, and explore the implications for cancer diagnostics and therapeutics, grounded in recent experimental evidence.
Introduction: 5fC as a Key Player in Epigenetic Dysregulation in Cancer
The epigenetic landscape is profoundly altered in cancer. Beyond DNA methylation (5-methylcytosine, 5mC), its oxidized derivatives, generated by the Ten-Eleven Translocation (TET) family of dioxygenases, are emerging as critical regulators of gene expression. 5-formylcytosine (5fC) is a key intermediate in the active DNA demethylation pathway. Its accumulation in specific genomic regions suggests a functional role beyond being a simple transient state. In normal tissues, 5fC is involved in pluripotency and development. However, a growing body of evidence indicates a significant dysregulation of 5fC distribution in various cancers, highlighting its potential as a biomarker and a target for novel therapeutic strategies.
The generation of 5fC is a tightly regulated enzymatic process.
Figure 1: The TET-mediated oxidation pathway, illustrating the sequential conversion of 5mC to unmodified cytosine.
Comparative Analysis of 5fC Detection Methodologies
The accurate mapping of 5fC is crucial for understanding its role in cancer. Several methods have been developed, each with its own advantages and limitations. Below is a comparison of the most prominent techniques.
Methodology Comparison
| Method | Principle | Resolution | Advantages | Limitations | Typical Application |
| fC-CET | Chemical labeling and enrichment | Locus-specific | High specificity and sensitivity | Not genome-wide, requires prior knowledge of target regions | Validation of 5fC at specific gene loci |
| AbaSI-Seq | 5fC-specific glucosylation and AbaSI digestion | Single-base | Genome-wide, single-base resolution, low DNA input | Potential for incomplete digestion, bias in library preparation | Genome-wide mapping of 5fC at high resolution |
| 5fC-pull-down | Antibody-based enrichment | ~200 bp | Relatively simple and fast | Lower resolution, potential for antibody cross-reactivity | Identifying broad genomic regions with 5fC enrichment |
| MACE-Seq | Chemical modification and strand scission | Single-base | Genome-wide, single-base resolution | Multi-step protocol can be complex | High-resolution mapping of 5fC across the genome |
Experimental Workflow: AbaSI-Seq for Genome-wide 5fC Profiling
AbaSI-Seq is a powerful method for single-base resolution mapping of 5fC. The causality behind its experimental choices lies in the high specificity of the AbaSI enzyme for glucosylated 5fC.
Figure 2: A simplified workflow of the AbaSI-Seq method for genome-wide 5fC mapping.
Step-by-Step Protocol: AbaSI-Seq
-
DNA Extraction: Isolate high-quality genomic DNA from normal and tumor tissues.
-
Glucosylation:
-
In a 50 µL reaction, combine 1 µg of genomic DNA, 5 µL of 10x T4-BGT buffer, 1 µL of UDP-glucose, and 1 µL of T4-BGT enzyme.
-
Incubate at 37°C for 1 hour.
-
Purify the DNA using a DNA cleanup kit.
-
-
AbaSI Digestion:
-
In a 50 µL reaction, combine the glucosylated DNA, 5 µL of 10x NEBuffer 4, and 1 µL of AbaSI enzyme.
-
Incubate at 37°C for 1 hour.
-
-
Library Preparation:
-
Proceed with a standard next-generation sequencing library preparation protocol, including end-repair, A-tailing, and adapter ligation.
-
-
Sequencing:
-
Sequence the prepared library on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align reads to the reference genome.
-
Identify the 5' ends of the sequencing reads, which correspond to the AbaSI cleavage sites and thus the location of 5fC.
-
Differential Distribution of 5fC in Cancer
Recent studies have revealed distinct 5fC patterns in various cancers compared to their normal counterparts.
General Trends
-
Global Hypoformylation: Many cancers exhibit a global reduction in 5fC levels. This is often associated with decreased TET enzyme activity, which can be caused by mutations in the TET genes or by metabolic alterations, such as oncometabolite-induced inhibition.
-
Locus-Specific Hyperformylation: Despite a global decrease, specific genomic regions, such as enhancers and gene bodies, can show an increase in 5fC. This suggests a targeted recruitment of TET enzymes to these loci, potentially altering the expression of key cancer-related genes.
Case Study: 5fC in Hematological Malignancies
In acute myeloid leukemia (AML), mutations in TET2 are common and lead to a significant reduction in global 5fC levels. This has been shown to contribute to a block in hematopoietic differentiation and promote leukemogenesis. Conversely, in some subtypes of AML, locus-specific gains of 5fC have been observed at enhancers of oncogenes, suggesting a more complex role for 5fC in driving the disease.
Case Study: 5fC in Solid Tumors
In solid tumors like glioblastoma and breast cancer, the picture is also nuanced. While some studies report a global loss of 5fC, others have identified specific gains at regulatory elements. For instance, in certain breast cancers, increased 5fC at the enhancers of genes involved in cell migration and invasion has been correlated with a more aggressive phenotype.
Figure 3: A conceptual diagram illustrating the differential 5fC landscape in normal versus cancer cells.
Clinical Implications and Future Directions
The differential distribution of 5fC in cancer opens up several avenues for clinical applications:
-
Biomarkers: The levels and locations of 5fC in circulating tumor DNA (ctDNA) could serve as a non-invasive biomarker for early cancer detection, prognosis, and monitoring treatment response.
-
Therapeutic Targeting: The enzymes that regulate 5fC levels, such as the TET family, are potential targets for novel cancer therapies. Modulating TET activity could restore a more normal epigenetic state and inhibit tumor growth.
Further research is needed to fully elucidate the functional consequences of altered 5fC patterns in different cancer types and to develop robust clinical assays for its detection. The continued development of sensitive and high-resolution 5fC mapping technologies will be instrumental in advancing this exciting field.
References
-
5-Formylcytosine as a new epigenetic marker in development and disease. (2017). Genes & Diseases. [Link]
-
The role of 5-formylcytosine in health and disease. (2021). Signal Transduction and Targeted Therapy. [Link]
-
Quantitative, single-base-resolution mapping of 5-formylcytosine in the DNA of mammals and plants. (2020). Nature Protocols. [Link]
-
Base-resolution analysis of 5-formylcytosine in genomic DNA. (2014). Nature Protocols. [Link]
-
TET-mediated DNA oxidation in the central nervous system. (2019). Neuroscience Bulletin. [Link]
-
The role of 5-hydroxymethylcytosine and 5-formylcytosine in cancer. (2019). Cancer Biology & Medicine. [Link]
-
5-Formylcytosine is a novel DNA modification implicated in developmental repository. (2021). bioRxiv. [Link]
-
The role of 5-formylcytosine in gene regulation. (2019). Essays in Biochemistry. [Link]
-
5-Formylcytosine mediated DNA demethylation in the central nervous system. (2020). Frontiers in Molecular Biosciences. [Link]
-
The TET-dependent 5-formylcytosine is a highly dynamic DNA modification in the mammal brain. (2020). bioRxiv. [Link]
A Researcher's Guide to the Stability of 5-Formylcytidine: Transient Intermediate or Stable Epigenetic Mark?
In the intricate landscape of epigenetics, the cytosine modifications that extend beyond the canonical 5-methylcytosine (5mC) have opened new avenues of investigation into gene regulation. Among these, 5-formylcytosine (5fC), an oxidized derivative of 5mC, has been a subject of intense study. Initially perceived as a short-lived intermediate in the active DNA demethylation pathway, emerging evidence now challenges this view, suggesting that 5fC can exist as a stable modification with potential standalone regulatory functions. This guide provides a comprehensive assessment of 5fC stability, comparing it with its well-studied counterparts and detailing the experimental frameworks required for its investigation.
The Central Question: Stability and Functional Identity
The role of 5fC is primarily understood through the lens of the Ten-Eleven Translocation (TET) family of dioxygenases. These enzymes iteratively oxidize 5mC to 5-hydroxymethylcytosine (5hmC), then to 5fC, and finally to 5-carboxylcytosine (5caC).[1] While 5caC is efficiently recognized and excised by thymine-DNA glycosylase (TDG) as part of the base excision repair pathway, the fate of 5fC is more ambiguous.[1] The rate-limiting steps in this enzymatic cascade, with TET enzymes oxidizing 5mC to 5hmC much faster than the subsequent conversions to 5fC and 5caC, suggest that both 5hmC and 5fC could persist in the genome.[2]
This persistence raises a critical question: Is 5fC merely a transient species awaiting further oxidation or excision, or does it possess sufficient stability to function as an independent epigenetic mark, complete with its own readers and regulatory outputs? Research now indicates that 5fC can indeed be a stable DNA modification in mammalian cells, with developmental dynamics that differ from those of 5hmC, hinting at distinct functional roles.[3][4]
Comparative Analysis of Cytosine Modifications
To appreciate the nuances of 5fC stability, it is essential to compare it with other key cytosine modifications. Each mark exhibits a unique profile of enzymatic regulation and persistence in the genome.
| Feature | 5-Methylcytosine (5mC) | 5-Hydroxymethylcytosine (5hmC) | 5-Formylcytosine (5fC) | 5-Carboxylcytosine (5caC) |
| Primary Role | Stable epigenetic mark; generally associated with transcriptional repression. | Stable epigenetic mark in many tissues; also an intermediate in demethylation.[1][5] | Potentially stable epigenetic mark; also an intermediate in demethylation.[3] | Primarily a transient intermediate in the active demethylation pathway.[1] |
| Relative Stability | Very High | High (tissue-dependent)[1] | Moderate to High (context-dependent)[3] | Low |
| Generation | DNMT enzymes | TET enzymes | TET enzymes | TET enzymes |
| Removal/Processing | TET-mediated oxidation | Further oxidation by TETs; passive dilution during replication. | Further oxidation by TETs; excision by TDG.[1] | Efficiently excised by TDG.[1] |
Experimental Methodologies for Assessing 5fC Stability
Determining the stability of an epigenetic mark requires sophisticated techniques that can measure its turnover and abundance with high precision.
Stable Isotope Labeling and Mass Spectrometry
The gold standard for assessing the dynamics and half-life of DNA modifications is stable isotope labeling in vivo. This method provides direct evidence of the turnover rate of a specific base.
Causality Behind the Experimental Choice: By introducing a "heavy" isotope-labeled precursor into the one-carbon metabolism pathway, newly synthesized DNA and its modifications will incorporate the label. Tracking the ratio of labeled to unlabeled 5fC over time via Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) allows for the calculation of its turnover rate. A very stable modification would show minimal incorporation of the label in non-proliferating cells, whereas a transient mark would exhibit a high labeling ratio.[3]
-
Animal Model & Labeling:
-
Utilize a mouse model. Administer drinking water supplemented with a stable isotope-labeled precursor, such as [methyl-D3]-methionine, for a defined period.
-
Rationale: Methionine is a key donor for the S-adenosylmethionine (SAM) cycle, which provides the methyl group for DNA methylation. This ensures the label is incorporated into the 5mC pool and its subsequent oxidized derivatives.
-
-
Tissue Collection and DNA Isolation:
-
Collect tissues at various time points (e.g., 0, 3, 7, 14, 28 days).
-
Isolate high-purity genomic DNA using a standard phenol-chloroform extraction or a commercial kit designed for high molecular weight DNA. Ensure RNA contamination is removed with RNase treatment.
-
-
DNA Digestion:
-
Digest the genomic DNA to individual nucleosides. This is typically a two-step enzymatic process:
-
Incubate DNA with nuclease P1 to break it down into deoxynucleoside 5'-monophosphates.
-
Follow with alkaline phosphatase to remove the phosphate group, yielding deoxynucleosides.
-
-
-
LC-MS/MS Analysis:
-
Perform quantitative analysis using a triple quadrupole mass spectrometer coupled with liquid chromatography.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify both the unlabeled and the labeled forms of 5-formyl-2'-deoxycytidine (5fdC).
-
Self-Validation: The system must be calibrated with known standards of unlabeled and labeled 5fdC to ensure accurate quantification. The distinct mass-to-charge (m/z) ratio of the labeled and unlabeled forms provides unambiguous detection.
-
-
Data Analysis:
-
Calculate the labeling ratio (% labeled 5fdC / total 5fdC) at each time point.
-
Model the decay of the unlabeled fraction or the incorporation of the labeled fraction to determine the half-life of 5fC in the specific tissue.
-
Caption: Workflow for assessing 5fC stability using stable isotope labeling.
Sequencing-Based Quantification
While mass spectrometry provides global abundance, sequencing methods offer single-base resolution, revealing the genomic context of 5fC.
-
Mal-Seq (Malononitrile-mediated Sequencing): This chemical method relies on the selective reaction of malononitrile with the formyl group of 5fC.[6][7] This creates a chemical adduct that causes a C-to-T mutation during reverse transcription and subsequent PCR amplification.[6][7] The frequency of C-to-T transitions at a specific cytosine position can be used to quantify the stoichiometry of 5fC at that site.[6]
-
Protonation-Dependent Sequencing: This technique exploits the fact that the electron-withdrawing formyl group, combined with protonation at low pH, renders 5fC susceptible to reduction by hydride donors.[8] This chemical conversion leads to a misincorporation during reverse transcription, which can be detected by sequencing.[8]
Causality Behind the Experimental Choice: These methods are powerful because they not only detect the presence of 5fC but also quantify its level at specific genomic loci. A consistently high stoichiometry of 5fC at particular sites across different cell populations or over time would strongly argue for its role as a stable, deliberately maintained mark rather than a fleeting intermediate.
The Chemical Nature of 5fC: A Double-Edged Sword
The formyl group gives 5fC unique chemical properties that influence both its stability and its detection. While this reactive aldehyde group makes 5fC susceptible to chemical derivatization for sequencing, it also makes the nucleoside itself less stable than 5mC or 5hmC under certain conditions, such as the harsh chemical treatments used in older bisulfite sequencing protocols.[9] The development of milder, more specific chemical labeling techniques has been crucial for accurately assessing its presence and stability in the genome.[6][7]
Caption: The TET-mediated DNA demethylation pathway.
Conclusion and Future Directions
The evidence increasingly supports the classification of 5-formylcytosine as more than just a transient intermediate in DNA demethylation. Studies using robust techniques like in vivo stable isotope labeling have demonstrated that 5fC can be a stable modification, persisting in the genome long enough to exert potential regulatory functions.[3] Its stability appears to be context-dependent, varying with cell type, developmental stage, and genomic location.
For researchers in drug development and molecular biology, this dual nature of 5fC—an intermediate in a critical DNA repair pathway and a potentially stable epigenetic mark—presents exciting new opportunities. Future investigations must focus on identifying the specific reader proteins that recognize 5fC and elucidating the downstream functional consequences of its presence. The continued development of sensitive, quantitative, and site-specific mapping technologies will be paramount in fully decoding the role of this enigmatic fifth base of DNA.
References
-
Münzel, M., et al. (2011). 5-hydroxymethylcytosine: a stable or transient DNA modification? Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms. [Link]
-
Bachar-Levy, A., et al. (2015). 5-Formylcytosine can be a stable DNA modification in mammals. Nature Chemical Biology. [Link]
-
Scourzic, L., et al. (2015). Role of TET enzymes in DNA methylation, development, and cancer. Genes & Cancer. [Link]
-
Lian, C., et al. (2022). 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response. Signal Transduction and Targeted Therapy. [Link]
-
Notari, R.E., et al. (1972). An accelerated stability study of 5-flucytosine in intravenous solution. Journal of Pharmaceutical Sciences. [Link]
-
Durairaj, A., et al. (2008). Synthesis and investigation of the 5-formylcytidine modified, anticodon stem and loop of the human mitochondrial tRNAMet. Nucleic Acids Research. [Link]
-
Fu, L., et al. (2014). This compound (f5C) and derivatives found in human tRNAs. ResearchGate. [Link]
-
Huber, S. M., et al. (2015). 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA. Angewandte Chemie International Edition. [Link]
-
Wang, J., et al. (2019). Formation and biological consequences of 5-Formylcytosine in genomic DNA. DNA Repair. [Link]
-
Link, C.N., et al. (2022). Protonation-Dependent Sequencing of this compound in RNA. Biochemistry. [Link]
-
Durairaj, A., et al. (2008). Synthesis and investigation of the this compound modified, anticodon stem and loop of the human mitochondrial tRNAMet. Nucleic Acids Research. [Link]
-
Wikipedia. (n.d.). DNA. Wikipedia. [Link]
-
Chen, Z., et al. (2022). Dynamic Regulation of this compound on tRNA. ACS Chemical Biology. [Link]
-
Lister, R., et al. (2014). Chemical Methods for Decoding Cytosine Modifications in DNA. Accounts of Chemical Research. [Link]
-
Dai, Y., et al. (2022). A chemical method to sequence 5-formylcytosine on RNA. Journal of the American Chemical Society. [Link]
-
Dai, Y., et al. (2022). A chemical method to sequence 5-formylcytosine on RNA. PMC. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
